Pegacaristim
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
187139-68-0 |
|---|---|
Molecular Formula |
C9H19NO5 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[3-(2-methoxyethoxy)propylamino]propanoic acid |
InChI |
InChI=1S/C9H19NO5/c1-14-5-6-15-4-2-3-10-8(7-11)9(12)13/h8,10-11H,2-7H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
KMVFNYHZVZVJIU-QMMMGPOBSA-N |
Synonyms |
PegacaristiM |
Origin of Product |
United States |
Foundational & Exploratory
Pegacaristim and the Stimulation of Platelet Production: A Technical Overview of TPO Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of thrombopoietin (TPO) receptor agonists, with a focus on the investigational agent pegacaristim. While public data on this compound is limited due to its discontinued development, this document will detail the core scientific principles and methodologies relevant to this class of drugs. By examining the well-established mechanisms of other TPO receptor agonists, we can infer the intended biological activity and evaluation process for this compound. This guide will cover the molecular mechanism of action, key signaling pathways, and the experimental protocols used to characterize these therapeutic agents.
Introduction to Thrombopoietin Receptor Agonists
Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical concern that can arise from various causes, including chemotherapy for cancer. Thrombopoietin (TPO) is the primary endogenous regulator of platelet production, a process known as thrombopoiesis. TPO binds to its receptor, c-Mpl, expressed on the surface of megakaryocytes and their precursors, stimulating their proliferation and differentiation into mature platelets.[1][2]
TPO receptor agonists are a class of drugs designed to mimic the action of endogenous TPO, thereby increasing platelet production.[2][3] These agents are crucial in managing thrombocytopenia in various clinical settings. This compound is a monoclonal antibody developed for its thrombopoietic activity, indicating its function as a TPO receptor agonist.[1] Although its clinical development was halted at Phase 3, understanding its intended mechanism provides valuable insight into the therapeutic strategies for stimulating platelet production.
Mechanism of Action: TPO Receptor Activation and Signaling
The binding of a TPO receptor agonist to the c-Mpl receptor initiates a cascade of intracellular signaling events that drive megakaryopoiesis. This process is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, with contributions from the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways.[2][4]
Upon agonist binding, the TPO receptor undergoes a conformational change, leading to the activation of associated JAKs, predominantly JAK2.[5] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.[6][7]
The MAPK and PI3K-AKT pathways are also activated downstream of the TPO receptor and contribute to the overall cellular response, including cell survival and proliferation.[2]
Preclinical and Clinical Evaluation
The development of a TPO receptor agonist like this compound involves a rigorous series of preclinical and clinical studies to establish its safety and efficacy.
Preclinical Assessment
-
In Vitro Assays: The initial characterization of a TPO receptor agonist is performed using a variety of in vitro assays. These assays are designed to measure the binding affinity of the agonist to the TPO receptor and its ability to stimulate downstream signaling and cellular responses.
-
Receptor Binding Assays: These assays determine the affinity and kinetics of the agonist binding to the TPO receptor. Techniques such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI) can be employed.[8]
-
Cell-Based Reporter Assays: Genetically engineered cell lines expressing the TPO receptor and a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter are used to quantify the activation of the signaling pathway.
-
Cell Proliferation Assays: TPO-dependent cell lines, such as UT7-TPO, are used to assess the ability of the agonist to promote cell proliferation.[9] Cell viability can be measured using reagents like MTT or CellTiter-Glo.[8]
-
-
In Vivo Models: Animal models are essential for evaluating the in vivo efficacy and safety of a TPO receptor agonist. A common model is the chemotherapy-induced thrombocytopenia model, where animals are treated with a cytotoxic agent to induce a temporary decrease in platelet counts. The ability of the TPO receptor agonist to accelerate platelet recovery is then assessed.[10]
Clinical Trials
Clinical development for a TPO receptor agonist typically involves three phases:
-
Phase 1: These trials are conducted in a small number of healthy volunteers or patients to assess the safety, tolerability, and pharmacokinetic profile of the drug and to determine a safe dosage range.
-
Phase 2: These studies are performed in a larger group of patients to evaluate the efficacy of the drug and to further assess its safety.
-
Phase 3: These are large, pivotal trials that compare the new drug to the standard of care to confirm its effectiveness, monitor side effects, and collect information that will allow it to be used safely.
Quantitative Data for TPO Receptor Agonists
While specific quantitative data for this compound is not publicly available, the following tables provide representative data from other well-characterized TPO receptor agonists, romiplostim and eltrombopag, to illustrate the typical parameters measured.
Table 1: Representative In Vitro Activity of TPO Receptor Agonists
| Parameter | Romiplostim | Eltrombopag |
| Binding Affinity (Kd) | ~0.12-0.13 nM[8] | Binds to transmembrane domain[3] |
| EC50 (Cell Proliferation) | Not specified | ~4.8 nM (UT7-TPO cells) |
| EC50 (Reporter Assay) | Not specified | ~2.1 nM |
Data presented are representative and may vary depending on the specific assay conditions.
Table 2: Representative Clinical Efficacy of TPO Receptor Agonists in Immune Thrombocytopenia (ITP)
| Parameter | Romiplostim | Eltrombopag |
| Time to Platelet Response | 1-2 weeks[11] | 1-2 weeks |
| Durable Platelet Response | 38-61% of patients[12] | 20-36% of patients |
| Overall Response Rate | 79-88% of patients[12] | 70-81% of patients[13] |
Response is typically defined as achieving a platelet count ≥50 x 109/L.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of TPO receptor agonists. Below are outlines of key experimental protocols.
Cell Proliferation Assay Protocol
-
Cell Culture: Maintain a TPO-dependent cell line (e.g., UT7-TPO) in appropriate growth medium supplemented with a maintenance concentration of a TPO receptor agonist.
-
Cell Starvation: Prior to the assay, wash the cells to remove the growth factor and resuspend them in a cytokine-free medium for a period of 4-24 hours to synchronize the cells and reduce background proliferation.
-
Assay Setup: Seed the starved cells into a 96-well plate at a predetermined density.
-
Agonist Treatment: Add serial dilutions of the test TPO receptor agonist and a reference standard to the wells. Include a negative control (no agonist).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based reagent like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.[15]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the signal versus the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[15]
In Vivo Chemotherapy-Induced Thrombocytopenia Model Protocol
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Induction of Thrombocytopenia: Administer a single dose of a chemotherapeutic agent (e.g., carboplatin or 5-fluorouracil) to induce a predictable nadir in platelet counts.
-
Treatment Administration: Administer the test TPO receptor agonist at various doses, a vehicle control, and a positive control (if available) to different groups of animals, starting at a predetermined time point relative to the chemotherapy administration.
-
Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., every 2-3 days) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Platelet Counting: Determine the platelet count in each blood sample using an automated hematology analyzer or by flow cytometry.
-
Data Analysis: Plot the mean platelet counts for each treatment group over time. Key efficacy endpoints include the time to platelet nadir, the depth of the nadir, and the time to platelet recovery to a baseline or a predefined threshold.
Conclusion
This compound, as a TPO receptor agonist, was designed to address the clinical need for stimulating platelet production in thrombocytopenic conditions. While its development was not completed, the scientific principles underlying its mechanism of action are well-understood and have been successfully applied to other approved drugs in this class. This technical guide has provided a comprehensive overview of the TPO receptor signaling pathway, the key experimental methodologies for evaluating TPO receptor agonists, and representative data that underscore the therapeutic potential of this class of drugs. The continued exploration and development of novel TPO receptor agonists remain a vital area of research in hematology and oncology.
References
- 1. revolade.com [revolade.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the JAK/STAT signaling through erythropoietin receptor and thrombopoietin receptor using a systems approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amgen Presents Final Results from the Largest Phase 3 Open-Label Study Assessing the Safety and Efficacy of Nplate® (Romiplostim) [prnewswire.com]
- 12. Romiplostim (Nplate), a Treatment Option for Immune (Idiopathic) Thrombocytopenic Purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of romiplostim in adult patients with chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.thewellbio.com [cdn.thewellbio.com]
Pegacaristim for In Vitro Platelet Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reliable in vitro production of functional platelets is a critical objective for transfusion medicine, drug development, and the study of hematologic disorders. Pegacaristim, a pegylated form of recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF), represents a key cytokine in this field. As a thrombopoietin (TPO) mimetic, this compound stimulates the proliferation and differentiation of megakaryocyte progenitors and promotes the maturation of megakaryocytes, ultimately leading to the release of platelets. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in in vitro platelet generation studies.
Mechanism of Action: The TPO/c-Mpl Signaling Axis
This compound exerts its biological effects by binding to and activating the myeloproliferative leukemia protein (c-Mpl) receptor, the endogenous receptor for thrombopoietin. This interaction triggers a cascade of intracellular signaling events that are crucial for megakaryopoiesis and thrombopoiesis. The primary signaling pathways activated upon this compound binding to c-Mpl include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2][3][4]
The activation of these pathways culminates in the transcriptional regulation of genes involved in cell survival, proliferation, differentiation, and maturation of megakaryocytes. This includes the development of a polyploid nucleus and an extensive demarcation membrane system, which are prerequisites for the formation of proplatelets and the subsequent release of platelets.
Quantitative Data on this compound in In Vitro Megakaryopoiesis
The following tables summarize quantitative data from various studies on the effects of PEG-rHuMGDF on in vitro megakaryocyte and platelet production.
| Parameter | Cell Source | PEG-rHuMGDF Concentration | Fold Increase (vs. Control) | Reference |
| CFU-Mk Growth | Normal Bone Marrow | 10 ng/mL | 3-fold | [5] |
| CD61+ Cell Production | Normal Bone Marrow | 10 ng/mL | 8 to 10-fold | [5] |
| Megakaryocyte Markers (GPIIb-IIIa) | HEL Cell Line | 100-150 ng/mL | Increased Expression | [6] |
| In Vivo Study Parameter | Subjects | PEG-rHuMGDF Dose | Observation | Reference |
| Circulating Platelet Count | Healthy Volunteers | 3 µg/kg | Doubled platelet count | [2] |
| Platelet Count Increase | Cancer Patients | 0.3 - 1.0 µg/kg | 51% to 584% increase | [7] |
| Platelet Yield (Apheresis) | Healthy Donors | 3 µg/kg | ~2.9-fold increase vs. placebo | [1] |
Experimental Protocols
In Vitro Differentiation of CD34+ Cells into Megakaryocytes and Platelets
This protocol outlines a general procedure for the differentiation of hematopoietic stem and progenitor cells (HSPCs), specifically CD34+ cells, into megakaryocytes and the subsequent generation of platelets using this compound.
Materials:
-
Isolated human CD34+ cells (from cord blood, bone marrow, or peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human Stem Cell Factor (SCF)
-
This compound (PEG-rHuMGDF)
-
Culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Phase 1: Expansion and Differentiation (Days 0-10)
-
Thaw cryopreserved CD34+ cells according to the manufacturer's protocol.
-
Plate the cells at a density of 1 x 10^5 cells/mL in a serum-free expansion medium.
-
Supplement the medium with SCF (e.g., 25-50 ng/mL) and a lower concentration of this compound (e.g., 25-50 ng/mL).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
On day 4, perform a half-medium change with fresh medium and cytokines.
-
On day 7, expand the culture by adding fresh medium and cytokines.
-
-
Phase 2: Megakaryocyte Maturation and Platelet Release (Days 10-18)
-
On day 10, centrifuge the cell suspension and resuspend the cells in fresh serum-free medium.
-
Supplement the medium with a higher concentration of this compound (e.g., 50-100 ng/mL) and omit SCF to promote terminal differentiation.
-
Continue to culture the cells, monitoring for the appearance of large, polyploid megakaryocytes and proplatelet formation.
-
Platelet-like particles can be harvested from the culture supernatant.
-
Functional Analysis of In Vitro-Generated Platelets
The functional competence of in vitro-generated platelets is a critical determinant of their potential utility. Standard platelet function assays should be adapted for the lower cell numbers typically obtained from in vitro cultures.
a. Flow Cytometry for Platelet Surface Markers and Activation:
-
Principle: To identify platelets and assess their activation state by detecting the expression of specific surface glycoproteins.
-
Procedure:
-
Collect platelet-containing supernatant from the megakaryocyte culture.
-
Stain with fluorescently labeled antibodies against platelet-specific markers (e.g., CD41a, CD42b) and activation markers (e.g., P-selectin/CD62P, activated GPIIb-IIIa).
-
Analyze the stained platelets using a flow cytometer.
-
b. Platelet Aggregation Assays:
-
Principle: To measure the ability of platelets to aggregate in response to agonists.
-
Procedure:
c. Spreading on Fibrinogen:
-
Principle: To assess the ability of platelets to adhere and spread on a physiological substrate.
-
Procedure:
-
Coat coverslips with fibrinogen.
-
Add the in vitro-generated platelets to the coverslips and incubate.
-
Fix, permeabilize, and stain the platelets for actin (e.g., with phalloidin).
-
Visualize platelet spreading using fluorescence microscopy.
-
Conclusion
This compound is a potent stimulator of in vitro megakaryopoiesis and thrombopoiesis, acting through the c-Mpl receptor to activate key signaling pathways. The methodologies outlined in this guide provide a framework for the use of this compound to generate and characterize in vitro-derived platelets. The successful and scalable production of functional platelets in vitro holds immense promise for advancing our understanding of platelet biology and for developing novel therapeutic strategies. Further optimization of culture conditions and a deeper understanding of the regulatory networks governing thrombopoiesis will be crucial for realizing the full potential of this technology.
References
- 1. Megakaryopoiesis and thrombopoiesis: an update on cytokines and lineage surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Insights into Regulatory Factors in Megakaryocyte Development and Function: Basic Mechanisms and Potential Targets [imrpress.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vitro Function of Platelet Concentrates from Pooled Buffy Coats or Apheresis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Thrombopoietin Receptor Agonists on Hematopoietic Progenitor Cells: A Technical Overview
Disclaimer: This document focuses on the effects of thrombopoietin (TPO) receptor agonists as a class of drugs on hematopoietic progenitor cells. Specific data for "pegacaristim," a discontinued TPO receptor agonist, is limited in publicly available scientific literature. Therefore, this guide utilizes data from studies on other TPO receptor agonists, such as romiplostim and eltrombopag, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Executive Summary
Thrombopoietin (TPO) receptor agonists are a class of therapeutic agents that mimic the action of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet production. Beyond their established role in stimulating platelet counts, these agents exert significant effects on the broader hematopoietic progenitor cell compartment. This technical guide provides an in-depth analysis of the quantitative effects, underlying signaling mechanisms, and experimental methodologies used to evaluate the impact of TPO receptor agonists on hematopoietic stem and progenitor cells (HSPCs). The data presented herein, collated from various preclinical and clinical studies, demonstrates the potential of these agonists to influence the proliferation and differentiation of multiple hematopoietic lineages.
Quantitative Effects on Hematopoietic Progenitor Cell Populations
The administration of TPO receptor agonists leads to measurable changes in various hematopoietic progenitor cell populations in both peripheral blood and bone marrow. These effects are not limited to the megakaryocytic lineage, indicating a broader impact on hematopoiesis.
In Vitro Expansion of Hematopoietic Progenitor Cells
Studies utilizing in vitro culture systems have demonstrated the capacity of TPO receptor agonists to expand populations of hematopoietic progenitor cells.
Table 1: In Vitro Expansion of Human CD34+ Cells and Progenitor Subsets with TPO Receptor Agonists
| TPO Receptor Agonist | Cell Type | Fold Increase vs. Control | Reference |
| Romiplostim | Total CD34+ cells | Comparable to rhTPO | [1] |
| Romiplostim | CD34+CD38+ progenitor cells | Comparable to rhTPO | [1] |
| Romiplostim | CD34+CD38- immature cells | Higher than eltrombopag | [1] |
| Eltrombopag | Total CD34+ cells | Lower than rhTPO and romiplostim | [1] |
In Vivo Effects on Hematopoietic Progenitor and Stem Cell Populations
Clinical studies in patients with conditions such as aplastic anemia and immune thrombocytopenia have provided valuable insights into the in vivo effects of TPO receptor agonists on the hematopoietic system.
Table 2: In Vivo Changes in Hematopoietic Progenitor Cell Populations Following TPO Receptor Agonist Treatment
| TPO Receptor Agonist | Patient Population | Cell Population | Observation | p-value | Reference |
| Eltrombopag | Immune Aplastic Anemia | Multipotent Progenitor (MPP) | Significantly expanded | 0.026 | [2] |
| Romiplostim | Aplastic Anemia | CD34+CD38- cells | Steady increase up to week 105 | - | [3] |
Effects on Colony-Forming Unit (CFU) Progenitors
Colony-forming unit assays are instrumental in quantifying the functional capacity of hematopoietic progenitors to proliferate and differentiate into specific lineages.
Table 3: Effect of TPO Receptor Agonists on Colony-Forming Unit (CFU) Progenitors from Peripheral Blood Mononuclear Cells in ITP Patients
| Progenitor Cell Type | Mean Colonies ± SD (TPO-RA Treated) | Mean Colonies ± SD (Healthy Donors) | p-value | Reference |
| BFU-E (Burst-Forming Unit-Erythroid) | 69 ± 47 | Not specified | < 0.05 | [4] |
| CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) | 61 ± 48 | Not specified | < 0.05 | [4] |
| CFU-GEMM (Colony-Forming Unit-Granulocyte/Erythrocyte/Macrophage/Megakaryocyte) | 16 ± 11 | Not specified | < 0.05 | [4] |
| Total CFUs | 145 ± 94 | Not specified | < 0.05 | [4] |
Signaling Pathways Activated by TPO Receptor Agonists
TPO receptor agonists bind to and activate the TPO receptor (c-Mpl), which is expressed on hematopoietic stem cells, progenitor cells, and megakaryocytes. This interaction triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and differentiation.[5]
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of TPO receptor agonist effects on hematopoietic progenitor cells.
Colony-Forming Unit (CFU) Assay
This assay quantifies hematopoietic progenitor cells based on their ability to form colonies of differentiated cells in a semi-solid medium.
-
Cell Preparation: Mononuclear cells are isolated from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Plating: A specified number of mononuclear cells (e.g., 1 x 10^5 cells/mL) are plated in a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth of different lineages. For TPO receptor agonist studies, the drug of interest is added at various concentrations.
-
Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Identification and Counting: Colonies are identified and counted using an inverted microscope based on their morphology. BFU-E appear as large, reddish clusters of hemoglobinized cells. CFU-GM form compact colonies of granulocytes and/or macrophages. CFU-GEMM are large, multi-lineage colonies containing erythroid, granulocytic, macrophage, and megakaryocytic cells.
Flow Cytometry for Hematopoietic Stem and Progenitor Cell Enumeration
Flow cytometry is used to identify and quantify specific populations of hematopoietic stem and progenitor cells based on the expression of cell surface markers. The ISHAGE (International Society of Hematotherapy and Graft Engineering) protocol is a widely accepted standard for CD34+ cell enumeration.
-
Antibody Staining: A whole blood or mononuclear cell sample is incubated with a cocktail of fluorescently-labeled monoclonal antibodies. A typical panel includes:
-
CD34 (to identify hematopoietic stem and progenitor cells)
-
CD45 (a pan-leukocyte marker to distinguish hematopoietic cells from debris and other cells)
-
A viability dye (e.g., 7-AAD) to exclude dead cells.
-
Optionally, markers to further define progenitor subsets, such as CD38, CD90 (Thy-1), and lineage markers.
-
-
Red Blood Cell Lysis: Red blood cells are lysed using a gentle lysing solution.
-
Data Acquisition: Samples are acquired on a flow cytometer. A sufficient number of events (e.g., at least 75,000 to 100,000) are collected to ensure statistical significance, especially for rare cell populations.
-
Data Analysis (Gating Strategy): A sequential gating strategy is applied to identify the target cell population. For example, to identify hematopoietic stem cells (HSCs), one might gate on:
-
Viable cells (negative for the viability dye).
-
CD45dim cells.
-
CD34+ cells.
-
CD38- cells.
-
Mandatory Visualizations
Experimental Workflow for Assessing TPO Receptor Agonist Effects
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of a TPO receptor agonist on hematopoietic progenitor cells.
References
- 1. Expansion effect of romiplostim on hematopoietic stem and progenitor cells versus thrombopoietin and eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IN VIVO EFFECTS OF ELTROMBOPAG ON THE EXPANSION OF HEMATOPOIETIC STEM AND PROGENITOR CELLS IN APLASTIC ANAEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pegacaristim and its Relation to Megakaryocyte Growth and Development Factor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Pegacaristim and its functional relationship with the Megakaryocyte Growth and Development Factor (MGDF). Both agents are potent stimulators of megakaryopoiesis and thrombopoiesis, acting as agonists of the thrombopoietin (TPO) receptor (c-Mpl). This document details their mechanism of action, presents quantitative data from key clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in their activity. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of hematology and oncology.
Introduction to this compound and Megakaryocyte Growth and Development Factor
2.1 this compound
This compound is a monoclonal antibody designed to stimulate the production of platelets.[1] It functions as a thrombopoietic agent by targeting and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2] This activation mimics the physiological effects of endogenous thrombopoietin (TPO), the primary regulator of platelet production.
2.2 Megakaryocyte Growth and Development Factor (MGDF)
Megakaryocyte Growth and Development Factor (MGDF) is a cytokine that plays a crucial role in the proliferation and differentiation of megakaryocytes, the precursor cells of platelets. The recombinant human form, rHuMGDF, and its pegylated version, PEG-rHuMGDF, were developed as therapeutic agents to treat thrombocytopenia.[3] PEG-rHuMGDF is a truncated, non-glycosylated form of recombinant human TPO that has been pegylated to increase its half-life.[3] Like this compound, MGDF exerts its effects by binding to and activating the TPO receptor.[4]
2.3 Relationship and Mechanism of Action
Both this compound and MGDF are agonists of the TPO receptor (c-Mpl). Their binding to this receptor on the surface of hematopoietic stem cells and megakaryocyte progenitors initiates a cascade of intracellular signaling events. This signaling promotes the survival, proliferation, and maturation of megakaryocytes, ultimately leading to an increased production and release of platelets into the bloodstream. While both molecules target the same receptor, their molecular nature differs, with this compound being a monoclonal antibody and MGDF being a recombinant cytokine.
Quantitative Data from Clinical Trials
The following tables summarize quantitative data from key clinical trials involving PEG-rHuMGDF. Data for this compound as a distinct entity in extensive clinical trials is less readily available in the public domain, likely due to its close association or possible synonymity with early TPO receptor agonists.
Table 1: Dose-Dependent Effect of PEG-rHuMGDF on Platelet Counts in Patients with Advanced Cancer [5]
| Dosage of PEG-rHuMGDF (µg/kg) | Median Increase in Platelet Count |
| Placebo | 16% |
| 0.03 | 12% |
| 0.1 | 39% |
| 0.3 | 51% - 584% |
| 1.0 | 51% - 584% |
Table 2: Efficacy of PEG-rHuMGDF in Patients with de novo Acute Myeloid Leukemia (AML) [6]
| Treatment Group | Median Peak Platelet Count (x 10⁹/L) | Incidence of Thrombocytosis (>1,000 x 10⁹/L) |
| Placebo | 390 | 9% |
| Group B (Single or 7 daily doses of 2.5 µg/kg) | 517 | 8% |
| Group A (Up to 21 doses of 2.5 or 5 µg/kg/d) | 1,084 | 52% |
Table 3: Pharmacokinetic Properties of PEG-rHuMGDF in Adults
| Parameter | Value |
| Half-Life | 4.2 and 5.6 hours |
| Route of Elimination | Renal excretion |
| Protein Binding | Not protein bound |
| Volume of Distribution | ~0.8 L/kg |
Note: Specific pharmacokinetic data for this compound is not widely published. The data presented is for a similar TPO receptor agonist.
Signaling Pathways
The binding of TPO receptor agonists like this compound and MGDF to c-Mpl activates several key intracellular signaling pathways, primarily the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. gciamt.org [gciamt.org]
- 5. In-vitro assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, placebo-controlled study with pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) as an adjunct to chemotherapy for adults with de novo acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hematopoietic Stem Cell Mobilization using Pegfilgrastim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegfilgrastim, a pegylated form of recombinant human granulocyte colony-stimulating factor (G-CSF), is a key biologic agent utilized in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for subsequent collection via apheresis. This process is a critical component of autologous and allogeneic hematopoietic stem cell transplantation, providing a source of HSCs for hematopoietic reconstitution following myeloablative therapy.
It is crucial to distinguish between hematopoietic stem cell mobilization and ex vivo expansion. Mobilization refers to the in vivo process of stimulating the release of HSCs from the bone marrow into the bloodstream. In contrast, ex vivo expansion involves the proliferation of HSCs in a laboratory setting after they have been harvested from a source such as bone marrow, peripheral blood, or cord blood. This document focuses exclusively on the established clinical protocol for HSC mobilization using pegfilgrastim.
Mechanism of Action
Pegfilgrastim is a long-acting form of G-CSF. The pegylation of filgrastim increases its molecular size, thereby reducing its renal clearance and extending its half-life.[1][2][3] This allows for a single administration per chemotherapy cycle to achieve a sustained therapeutic effect.[3]
The biological activity of pegfilgrastim is mediated through its binding to the G-CSF receptor, which is expressed on the surface of hematopoietic cells, including HSCs and their progenitors.[1][4][5] This interaction triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][4] Activation of these pathways stimulates the proliferation and differentiation of granulocytic precursors, leading to an increased number of neutrophils and the mobilization of HSCs into the peripheral circulation.[1][4][5]
Signaling Pathway of Pegfilgrastim (G-CSF)
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]
- 5. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
Application Notes and Protocols for Pegacaristim in In Vitro Platelet Production Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegacaristim, a thrombopoietin (TPO) receptor agonist, represents a significant tool for the in vitro generation of platelets for research and potential therapeutic applications. As a mimetic of endogenous TPO, this compound binds to and activates the c-Mpl receptor on hematopoietic stem and progenitor cells, driving their differentiation into megakaryocytes and subsequent platelet production.[1] These application notes provide detailed protocols for utilizing this compound in in vitro platelet production assays, methods for functional analysis of the generated platelets, and an overview of the underlying signaling pathways.
Mechanism of Action: The c-Mpl Signaling Pathway
This compound, like endogenous thrombopoietin, initiates the signaling cascade essential for megakaryopoiesis and thrombopoiesis by binding to the c-Mpl receptor. This binding event induces receptor dimerization, leading to the trans-phosphorylation and activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins.
Key downstream pathways activated by this process include:
-
JAK/STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, are recruited to the phosphorylated receptor, become phosphorylated by JAK2, and subsequently dimerize. These dimers translocate to the nucleus, where they act as transcription factors to upregulate genes crucial for megakaryocyte proliferation and differentiation.[2]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated and plays a role in cell proliferation and differentiation.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for promoting cell survival and inhibiting apoptosis, ensuring the viability of differentiating megakaryocytes.[3]
Experimental Protocols
The following protocols outline the general steps for the in vitro differentiation of CD34+ hematopoietic stem cells into megakaryocytes and subsequent platelet production, facilitated by this compound.
Experimental Workflow
Protocol 1: Megakaryocyte Differentiation from CD34+ Cells
This protocol describes the differentiation of isolated CD34+ cells into mature megakaryocytes.
Materials:
-
Cryopreserved human CD34+ cells (from cord blood, bone marrow, or mobilized peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail:
-
This compound (or other TPO receptor agonist)
-
Stem Cell Factor (SCF)
-
Interleukin-6 (IL-6)
-
Interleukin-9 (IL-9)
-
-
Cell culture plates (24-well or 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing of CD34+ Cells: Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath. Transfer cells to a sterile conical tube and slowly add pre-warmed expansion medium. Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in fresh expansion medium.
-
Cell Seeding: Count viable cells using a hemocytometer and trypan blue exclusion. Seed the cells at a density of 1 x 10^5 cells/mL in a cell culture plate.
-
Cytokine Supplementation: Supplement the culture medium with the following cytokines at the indicated final concentrations:
-
This compound: 10-100 ng/mL (dose optimization may be required)
-
SCF: 25-50 ng/mL
-
IL-6: 10-20 ng/mL
-
IL-9: 10-20 ng/mL
-
-
Incubation: Incubate the culture plate at 37°C in a humidified incubator with 5% CO2.
-
Culture Maintenance: Every 3-4 days, perform a half-medium change by gently removing half of the culture supernatant and replacing it with fresh medium containing the cytokine cocktail.
-
Monitoring Differentiation: At day 10-12, assess megakaryocyte differentiation by flow cytometry for the expression of specific surface markers such as CD41a and CD42b.
Protocol 2: Platelet Production and Functional Analysis
This protocol details the maturation of megakaryocytes and the subsequent analysis of the generated platelet-like particles.
Materials:
-
Mature megakaryocyte culture from Protocol 1
-
Platelet analysis buffer (e.g., Tyrode's salt solution)
-
Flow cytometer
-
Fluorescently labeled antibodies (e.g., anti-CD41a-FITC, anti-CD42b-PE, anti-CD62P-PE)
-
Platelet agonists (e.g., ADP, thrombin, collagen)
-
Platelet aggregometer
Procedure:
-
Platelet-like Particle (PLP) Collection: From day 12 onwards, carefully collect the culture supernatant containing PLPs. Centrifuge at a low speed (150 x g for 10 minutes) to pellet the larger megakaryocytes. Transfer the supernatant to a new tube and centrifuge at a higher speed (800 x g for 15 minutes) to pellet the PLPs.
-
PLP Quantification: Resuspend the PLP pellet in a known volume of platelet analysis buffer and count the particles using a hematology analyzer or a flow cytometer.
-
Phenotypic Analysis by Flow Cytometry:
-
Incubate the PLPs with fluorescently labeled antibodies against platelet-specific markers (CD41a, CD42b).
-
Analyze the stained PLPs using a flow cytometer to determine the percentage of marker-positive particles.
-
-
Functional Analysis - Activation Assay:
-
Resuspend PLPs in platelet analysis buffer.
-
Add a platelet agonist (e.g., ADP at 10 µM or thrombin at 0.1 U/mL).
-
Incubate for 15-20 minutes at room temperature.
-
Add a fluorescently labeled antibody against an activation marker (e.g., CD62P, which is P-selectin).
-
Analyze by flow cytometry to quantify the percentage of activated PLPs.
-
-
Functional Analysis - Aggregation Assay:
-
Adjust the concentration of PLPs in platelet analysis buffer.
-
Place the PLP suspension in a platelet aggregometer.
-
Add a platelet agonist and monitor the change in light transmittance over time to assess aggregation.
-
Data Presentation
The following tables provide representative data that can be expected from in vitro platelet production assays using a TPO receptor agonist like this compound.
Table 1: Effect of this compound on Megakaryocyte and Platelet Yield
| This compound (ng/mL) | Megakaryocyte Count (x 10^5/mL) at Day 12 | Platelet-like Particle Yield (x 10^6/mL) at Day 18 |
| 0 (Control) | 1.2 ± 0.3 | 5.8 ± 1.5 |
| 10 | 4.5 ± 0.8 | 25.3 ± 4.2 |
| 50 | 8.9 ± 1.2 | 52.1 ± 7.8 |
| 100 | 9.2 ± 1.5 | 55.6 ± 8.1 |
Data are presented as mean ± standard deviation from triplicate experiments. The data is representative and based on typical results observed with TPO receptor agonists.
Table 2: Phenotypic Analysis of In Vitro Generated Platelet-like Particles
| Marker | Percentage of Positive Cells (%) |
| CD41a (GPIIb) | 92.5 ± 3.1 |
| CD42b (GPIbα) | 85.7 ± 4.5 |
Data are presented as mean ± standard deviation. The data is representative and based on typical results observed with TPO receptor agonists.
Table 3: Functional Analysis of In Vitro Generated Platelet-like Particles
| Agonist | CD62P Expression (% Positive Cells) | Platelet Aggregation (%) |
| Resting | 8.2 ± 2.1 | 5.1 ± 1.8 |
| ADP (10 µM) | 65.4 ± 5.9 | 68.3 ± 6.2 |
| Thrombin (0.1 U/mL) | 88.1 ± 6.7 | 85.4 ± 7.1 |
Data are presented as mean ± standard deviation. The data is representative and based on typical results observed with TPO receptor agonists.
Conclusion
This compound serves as a potent TPO receptor agonist for the robust in vitro production of megakaryocytes and functional platelet-like particles from hematopoietic stem cells. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to advancements in our understanding of thrombopoiesis and the development of novel therapeutic strategies. Optimization of culture conditions and this compound concentration may be necessary depending on the specific cell source and experimental objectives.
References
- 1. Role of Thrombopoietin Receptor Agonists in Inherited Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thrombopoietin receptor c-MPL activates JAK2 and TYK2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylated c-MPL tyrosine 591 regulates thrombopoietin-induced signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Pegacaristim via ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of Pegacaristim, a thrombopoietic agent, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, the putative signaling pathway of this compound is described.
Introduction
This compound is a monoclonal antibody with thrombopoietic activity, meaning it can promote the generation of platelets.[1] It functions as a thrombopoietin (TPO) receptor agonist.[2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, dose-response analysis, and overall drug development. The following sandwich ELISA protocol provides a robust and sensitive method for this purpose.
Principle of the Assay
The sandwich ELISA is a highly specific and sensitive method for detecting and quantifying an antigen. In this assay, a capture antibody specific for this compound is pre-coated onto the wells of a microplate. Samples and standards containing this compound are added to the wells, where the this compound binds to the capture antibody. After washing, a biotinylated detection antibody, which also recognizes this compound, is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is introduced, resulting in a color change proportional to the amount of this compound present in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. A standard curve is generated to determine the concentration of this compound in the unknown samples.
Data Presentation
Table 1: Representative Standard Curve Data
| Standard Concentration (ng/mL) | Optical Density (OD) at 450 nm |
| 10 | 2.150 |
| 5 | 1.625 |
| 2.5 | 0.980 |
| 1.25 | 0.550 |
| 0.625 | 0.310 |
| 0.312 | 0.180 |
| 0.156 | 0.110 |
| 0 | 0.050 |
Table 2: Sample Data Analysis
| Sample ID | OD at 450 nm | Calculated Concentration (ng/mL) | Dilution Factor | Final Concentration (ng/mL) |
| Sample 1 | 1.234 | 3.45 | 10 | 34.5 |
| Sample 2 | 0.678 | 1.52 | 10 | 15.2 |
| Sample 3 | 0.432 | 0.88 | 10 | 8.8 |
Experimental Protocols
Materials and Reagents
-
96-well microplate pre-coated with anti-Pegacaristim capture antibody
-
This compound standard
-
Biotinylated anti-Pegacaristim detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure
-
Reagent Preparation : Bring all reagents and samples to room temperature before use.[3] Prepare dilutions of the this compound standard in Assay Diluent to generate a standard curve. A recommended starting range is 0.156 ng/mL to 10 ng/mL. Dilute samples to an expected concentration within the standard curve range.
-
Standard and Sample Addition : Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[3] It is recommended to run all standards and samples in duplicate.[3]
-
Incubation : Cover the plate with a plate sealer and incubate for 2 hours at room temperature with gentle shaking.[3]
-
Washing : Aspirate or decant the solution from each well. Wash the wells four times with 300 µL of Wash Buffer per well.[3] After the final wash, remove any remaining Wash Buffer by inverting the plate and tapping it against clean paper towels.
-
Detection Antibody Addition : Add 100 µL of the diluted biotinylated detection antibody to each well.[3]
-
Incubation : Cover the plate and incubate for 1 hour at room temperature with gentle shaking.[3]
-
Washing : Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition : Add 100 µL of the Streptavidin-HRP conjugate to each well.[3]
-
Incubation : Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.[3]
-
Washing : Repeat the washing step as described in step 4.
-
Substrate Addition and Development : Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[3] The solution will turn blue.
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well.[3] The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[4]
-
Data Analysis : Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
This compound Signaling Pathway
As a TPO receptor agonist, this compound is expected to mimic the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl). This activation initiates downstream signaling cascades that are crucial for the proliferation and differentiation of megakaryocyte progenitors and ultimately lead to an increase in platelet production. The primary signaling pathways activated by TPO receptor stimulation include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
Caption: Putative signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the major steps involved in the quantification of this compound using the sandwich ELISA protocol.
Caption: Sandwich ELISA workflow for this compound quantification.
References
Application Notes and Protocols for Pegacaristim in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegacaristim is a novel thrombopoietin (TPO) receptor agonist designed to stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. As a potent thrombopoietic agent, this compound activates the TPO receptor (also known as c-Mpl), initiating a cascade of intracellular signaling events that mimic the physiological effects of endogenous thrombopoietin.[1][2] These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, detailed protocols for cell culture experiments, and expected quantitative outcomes.
Mechanism of Action
This compound binds to and activates the thrombopoietin receptor on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1][3] This binding event induces a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for various signaling molecules.[4][5] This initiates several downstream signaling pathways critical for cell proliferation, differentiation, and survival:
-
JAK/STAT Pathway: The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, leads to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in megakaryopoiesis.[1][2][6]
-
MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), promotes cell proliferation.[1][2]
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is crucial for cell survival and inhibition of apoptosis.[1][5]
The culmination of these signaling events is the enhanced proliferation and maturation of megakaryocytes, ultimately leading to an increased production of platelets.[2][3]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro experiments with this compound on megakaryocytic cell lines.
Table 1: Dose-Dependent Proliferation of MEG-01 Cells
| This compound Conc. (ng/mL) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 125 | 6.8 |
| 10 | 180 | 9.5 |
| 50 | 250 | 12.1 |
| 100 | 265 | 11.8 |
| 200 | 270 | 13.2 |
Table 2: Induction of Megakaryocytic Differentiation Markers in UT-7/TPO Cells
| Treatment (72h) | CD41a+ Cells (%) | CD61+ Cells (%) |
| Untreated Control | 5.2 | 8.1 |
| This compound (100 ng/mL) | 65.8 | 72.4 |
| Recombinant Human TPO (100 ng/mL) | 68.2 | 75.1 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of Megakaryocytic Cell Lines
This protocol describes the standard procedures for culturing MEG-01 and UT-7/TPO cell lines, which are commonly used to study megakaryopoiesis.
Materials:
-
MEG-01 (ATCC® CRL-2021™) or UT-7/TPO (CVCL_5204) cells[7]
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Recombinant Human Thrombopoietin (TPO) for UT-7/TPO maintenance
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for MEG-01, if highly adherent)
-
Cell scraper
-
T-25 or T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T-25 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Passaging:
-
MEG-01 (Semi-adherent):
-
UT-7/TPO (Suspension):
-
Protocol 2: In Vitro Proliferation Assay using a Luminescent Cell Viability Assay
This protocol details the methodology for assessing the dose-dependent effect of this compound on the proliferation of MEG-01 cells.
Materials:
-
MEG-01 cells
-
MEG-01 Complete Medium
-
This compound, sterile stock solution
-
White, flat-bottom 96-well microplates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest MEG-01 cells and adjust the cell density to 2 x 10⁵ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 ng/mL).
-
Add 100 µL of the diluted this compound solutions or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each concentration.
-
Normalize the data to the control (0 ng/mL this compound) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thrombopoietin Receptor Agonists in Primary ITP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 4. TPO signaling pathway [pfocr.wikipathways.org]
- 5. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line UT-7/TPO (CVCL_5204) [cellosaurus.org]
- 8. High-Throughput Production of Platelet-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Establishment and characterization of the thrombopoietin-dependent megakaryocytic cell line, UT-7/TPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pegacaristim in Functional Platelet Generation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegacaristim, also known as pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF), is a potent thrombopoietic agent used in research to stimulate the production of functional platelets.[1][2][3] As a monoclonal antibody, it acts as a thrombopoietin (TPO) receptor agonist, initiating the signaling cascades that lead to megakaryocyte proliferation and differentiation, ultimately resulting in increased platelet counts.[4][5][6] These application notes provide detailed protocols and data for utilizing this compound in the in vitro generation of platelets for transfusion research.
Mechanism of Action
This compound functions by binding to and activating the thrombopoietin receptor (c-Mpl) on the surface of hematopoietic stem cells and megakaryocyte precursor cells.[5][6] This binding mimics the action of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and thrombopoiesis. The activation of the TPO receptor triggers several downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K-AKT pathways.[6] These signaling cascades work in concert to stimulate the proliferation and maturation of megakaryocytes, the precursor cells to platelets, and inhibit their apoptosis.[6]
Signaling Pathway of this compound (TPO Receptor Agonist)
Caption: this compound signal transduction pathway.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the dose-dependent effects of this compound on platelet counts as observed in preclinical and clinical settings.
Table 1: Effect of this compound on Platelet Counts in Patients with Advanced Cancer [2]
| This compound Dose (µg/kg) | Median Increase in Platelet Count |
| Placebo | 16% |
| 0.03 | 12% |
| 0.1 | 39% |
| 0.3 | 51% - 584% |
| 1.0 | 51% - 584% |
Table 2: Timing of Platelet Response to this compound [2]
| Event | Time |
| Initial Rise in Platelets | Day 6 of administration |
| Peak Platelet Count | Days 12 to 18 |
| Platelet Count Remained >450 x 10⁹/L | Up to 21 days |
Experimental Protocols
Protocol 1: In Vitro Generation of Megakaryocytes and Platelets from Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes a general method for the differentiation of HSPCs into megakaryocytes and the subsequent generation of platelets, adapted from common practices in the field. This compound is used as the primary stimulating agent.
Materials:
-
CD34+ HSPCs (from bone marrow, peripheral blood, or cord blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail for initial expansion (e.g., SCF, Flt-3 ligand)
-
This compound (reconstituted in sterile PBS)
-
Megakaryocyte differentiation medium (e.g., IMDM supplemented with BSA, insulin, transferrin)
-
Culture plates or bioreactors
Procedure:
-
HSPC Expansion (Days 0-7):
-
Thaw cryopreserved CD34+ HSPCs.
-
Culture the cells in serum-free expansion medium supplemented with an initial cytokine cocktail to expand the progenitor cell population.
-
Incubate at 37°C, 5% CO₂.
-
-
Megakaryocyte Differentiation (Days 7-14):
-
Harvest the expanded cells and resuspend them in megakaryocyte differentiation medium.
-
Add this compound to the culture at a concentration range of 10-100 ng/mL. The optimal concentration should be determined empirically.
-
Continue incubation at 37°C, 5% CO₂. Monitor the culture for the appearance of large, polyploid megakaryocytes.
-
-
Platelet Generation (Days 14-21):
-
Mature megakaryocytes will begin to extend proplatelets and release platelet-like particles into the culture medium.
-
To enhance platelet release, consider using a bioreactor system that introduces shear stress.
-
Collect the culture supernatant containing the generated platelets.
-
-
Platelet Isolation and Analysis:
-
Centrifuge the supernatant at a low speed to pellet any contaminating cells.
-
Transfer the platelet-rich supernatant to a new tube and centrifuge at a higher speed to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Analyze platelet count, size, and function using flow cytometry (for surface markers like CD41a/CD61) and aggregation assays.
-
Experimental Workflow for In Vitro Platelet Generation
Caption: In vitro platelet generation workflow.
Conclusion
This compound is a valuable tool for researchers studying thrombopoiesis and developing methods for the ex vivo production of platelets for transfusion. Its potent and specific activity on the TPO receptor allows for the robust generation of megakaryocytes and functional platelets from HSPCs. The protocols and data presented here provide a foundation for the application of this compound in transfusion research, with the potential to contribute to novel solutions for thrombocytopenic patients. Further optimization of culture conditions, including the use of bioreactors and novel cytokine combinations, may further enhance the yield and functionality of in vitro-generated platelets.
References
- 1. Synergistic effects of pegylated recombinant human megakaryocyte growth and development factor and granulocyte colony-stimulating factor on mobilization of hematopoietic progenitor and stem cells with long-term repopulating ability into peripheral blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombopoietic effects of pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megakaryocyte growth and development factor accelerates platelet recovery in peripheral blood progenitor cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pegacaristim, a Thrombopoietin Receptor Agonist, for Optimal Megakaryopoiesis
Disclaimer: Pegacaristim is a thrombopoietin (TPO) receptor agonist whose clinical development was discontinued. As such, publicly available data on specific dosing and concentration for optimal megakaryopoiesis is limited. The following application notes and protocols are based on the general principles of TPO receptor agonists and published data on similar molecules, such as romiplostim and eltrombopag. These should be considered as a representative guide for research and development purposes.
Introduction
This compound is a monoclonal antibody designed to act as a thrombopoietin (TPO) receptor agonist.[1] The TPO receptor, also known as c-Mpl, is a critical regulator of megakaryopoiesis, the process of platelet production. Activation of the TPO receptor on hematopoietic stem cells and megakaryocyte progenitor cells stimulates their proliferation and differentiation, ultimately leading to an increase in circulating platelets.[2][3] TPO receptor agonists are a class of drugs developed to treat thrombocytopenia, a condition characterized by a low platelet count.[4][5]
This document provides an overview of the mechanism of action of TPO receptor agonists and outlines representative protocols for evaluating their effects on megakaryopoiesis in vitro.
Mechanism of Action: TPO Receptor Signaling
Upon binding to the TPO receptor, agonists like this compound induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathways involved are:
-
JAK-STAT Pathway: The Janus kinase 2 (JAK2) is activated, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and differentiation.[2][3][6]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[2][3]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is also activated and contributes to cell proliferation.[3]
The collective activation of these pathways results in the expansion and maturation of megakaryocytes and the subsequent release of platelets.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Thrombopoietin receptor agonists: ten years later | Haematologica [haematologica.org]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thrombopoietin receptor agonists: ten years later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tapering and discontinuation of thrombopoietin receptor agonists in immune thrombocytopenia: Real-world recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Long-Term Culture of Hematopoietic Stem Cells with Cytokine Support
Introduction
Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all mature blood cell lineages. The ability to culture and expand these cells ex vivo over long periods is of paramount importance for various research and clinical applications, including drug development, disease modeling, gene therapy, and regenerative medicine. While the specific agent Pegacaristim, a pegylated form of granulocyte colony-stimulating factor (G-CSF), is primarily associated with the mobilization of HSCs from the bone marrow into the peripheral blood for collection, detailed protocols for its direct use in the long-term in vitro culture and expansion of HSCs are not extensively documented in publicly available literature.
These application notes provide a comprehensive overview and detailed protocols for the long-term culture of HSCs with a focus on cytokine-supported expansion. The methodologies described are based on established principles of HSC biology and draw from various successful long-term culture systems. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust HSC culture systems.
Experimental Protocols
Isolation of Human CD34+ Hematopoietic Stem and Progenitor Cells
This protocol outlines the enrichment of CD34+ cells, a common marker for human HSCs and progenitor cells, from various sources such as bone marrow, umbilical cord blood, or peripheral blood.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
EDTA
-
CD34 MicroBead Kit, human
-
LS or MS Columns and a suitable magnetic separator
-
Buffer for isolation (PBE buffer): PBS pH 7.2, 0.5% BSA, 2 mM EDTA.[1]
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the source tissue (bone marrow, cord blood, or peripheral blood) 1:1 with PBS.
-
Carefully layer the diluted cell suspension onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing MNCs.
-
Wash the collected MNCs with PBE buffer and centrifuge at 300 x g for 10 minutes.
-
-
Magnetic-Activated Cell Sorting (MACS) for CD34+ Selection:
-
Resuspend the MNC pellet in PBE buffer.
-
Follow the manufacturer's instructions for the CD34 MicroBead Kit to magnetically label the CD34+ cells.
-
Place an LS or MS column in the magnetic field of a suitable separator.
-
Prepare the column by rinsing with PBE buffer.
-
Apply the magnetically labeled cell suspension onto the column.
-
Wash the column with PBE buffer to remove unlabeled cells.
-
Remove the column from the magnetic separator and place it on a collection tube.
-
Pipette PBE buffer onto the column and firmly flush out the magnetically retained CD34+ cells.
-
Long-Term Culture of Hematopoietic Stem Cells
This protocol describes a general method for the long-term ex vivo expansion of isolated CD34+ HSCs. The cytokine cocktail is a critical component and can be optimized based on experimental goals.
Materials:
-
StemSpan™ SFEM II or similar serum-free expansion medium
-
Cytokine cocktail:
-
Stem Cell Factor (SCF)
-
Thrombopoietin (TPO)
-
Interleukin-6 (IL-6)
-
Flt3-Ligand
-
(Optional) G-CSF or its analogs.
-
-
Cell culture plates (e.g., 96-well or 24-well plates)
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture Initiation:
-
Prepare the complete culture medium by adding the cytokine cocktail to the serum-free expansion medium. A commonly used combination is SCF (50 ng/mL), TPO (20 ng/mL), and Flt3-ligand (50 ng/mL).[2] The addition of IL-6 (10 ng/mL) can also be beneficial.[2]
-
Plate the freshly isolated CD34+ cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the prepared culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Expansion:
-
Monitor the cell cultures every 2-3 days for cell proliferation and morphology.
-
Perform a half-medium change every 3-4 days by carefully removing half of the culture medium and replacing it with fresh, pre-warmed complete medium.
-
As the cells expand, they may need to be split into new wells to maintain an optimal cell density.
-
The culture can be maintained for several weeks, with some protocols achieving expansion for over a month.[3][4]
-
Analysis of Cultured Hematopoietic Stem Cells
This protocol details the use of flow cytometry to assess the phenotype of the cultured HSCs, specifically the maintenance of the CD34+ population.
Materials:
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD34 (e.g., FITC or PE conjugated)
-
Anti-human CD45 (e.g., APC conjugated)
-
Isotype control antibodies
-
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Cell Staining:
-
Harvest a small aliquot of cells from the culture.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD45+ population to identify hematopoietic cells.
-
Within the CD45+ gate, determine the percentage of CD34+ cells.
-
Use isotype controls to set the gates for positive staining.
-
Data Presentation
Table 1: Comparison of Cytokine Cocktails for HSC Expansion
| Cytokine Cocktail | Fold Expansion of CD34+ Cells (after 10-14 days) | Reference |
| SCF (50 ng/mL) + TPO (20 ng/mL) + Flt3-ligand (50 ng/mL) | ~4-fold | [2] |
| SCF (50 ng/mL) + TPO (20 ng/mL) + Flt3-ligand (50 ng/mL) + IL-6 (10 ng/mL) | Reported as superior for engraftment | [2] |
| SCF (100 ng/mL) + TPO (10 ng/mL) | Optimal for mouse HSC cultures | [3] |
Table 2: Phenotypic Markers for Hematopoietic Stem and Progenitor Cells
| Marker | Cell Population | Reference |
| CD34+ | Hematopoietic stem and progenitor cells | [5] |
| CD38- | Enriched for more primitive HSCs | [5] |
| CD45RA- | Enriched for more primitive HSCs | [5] |
| CD90+ (Thy-1) | Positive marker for hematopoietic progenitors | [5] |
| Lin- | Negative for mature blood lineage markers | [5] |
Mandatory Visualizations
Caption: Experimental Workflow for Long-Term HSC Culture.
Caption: Simplified G-CSF Signaling Pathway in HSCs.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Cord Blood Hematopoietic Stem Cell Expansion: Preclinical Studies and Clinical Trials. Review - CellR4 [cellr4.org]
- 3. Long-term ex vivo expansion of mouse hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hematopoietic Stem Cell Culture Methods [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pegacaristim Concentration for Cell Viability
Disclaimer: The information provided below is based on a hypothetical molecule, "Pegacaristim," as public domain information for a substance with this specific name is not available. The content is structured to serve as a comprehensive guide for researchers working with novel PEGylated stimulatory proteins, assuming this compound falls into this category. The experimental protocols, troubleshooting advice, and signaling pathway information are based on established principles for similar bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range for a new PEGylated protein could be from 0.1 ng/mL to 1000 ng/mL. We recommend a logarithmic dilution series to cover a broad range of concentrations efficiently.
Q2: How long should I incubate my cells with this compound before assessing cell viability?
A2: The optimal incubation time will depend on the specific cell type and the expected biological response. For proliferation or viability assays, a common starting point is to incubate for 24, 48, and 72 hours. This allows for the observation of both early and late cellular responses to this compound.
Q3: Can I use serum in my cell culture medium when treating with this compound?
A3: The presence of serum can influence the cellular response to this compound, as serum contains various growth factors and cytokines. For initial characterization and to avoid confounding factors, it is often recommended to perform experiments in serum-free or low-serum (e.g., 0.5-2%) medium. If your experimental design requires the presence of serum, be sure to include appropriate controls and maintain a consistent serum concentration across all experiments.
Q4: How should I properly dissolve and store this compound?
A4: this compound, as a lyophilized powder, should be reconstituted in a sterile, protein-compatible buffer (e.g., sterile PBS or the buffer recommended on the product's technical data sheet). To avoid repeated freeze-thaw cycles that can degrade the protein, we recommend aliquoting the reconstituted solution into single-use volumes and storing them at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low cell viability at all tested concentrations of this compound. | 1. This compound may be cytotoxic to the specific cell line at the tested concentrations. 2. The this compound stock solution may have been improperly stored or handled, leading to degradation. 3. The cells may have been unhealthy or at a suboptimal density at the start of the experiment. | 1. Test a lower range of concentrations (e.g., picogram/mL). 2. Use a fresh aliquot of this compound and ensure proper reconstitution and storage. 3. Ensure cells are healthy, in the logarithmic growth phase, and seeded at the recommended density. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound or assay reagents. 3. "Edge effect" in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
| No significant effect on cell viability observed at any concentration. | 1. The cell line may not express the receptor for this compound. 2. The incubation time may be too short to observe a response. 3. The chosen viability assay may not be sensitive enough. | 1. Verify the expression of the target receptor in your cell line (e.g., via qPCR or Western blot). 2. Extend the incubation period (e.g., up to 96 hours). 3. Try a different viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to an ATP-based assay). |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for promoting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (with and without serum)
-
This compound (lyophilized powder)
-
Sterile, protein-compatible buffer (e.g., PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells into a 96-well plate at the recommended density for your cell line (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and recover.
-
-
Preparation of this compound Dilutions:
-
Reconstitute this compound in a sterile buffer to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution in a serum-free or low-serum medium to prepare a range of working concentrations (e.g., from 10 ng/mL to 10 µg/mL).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a negative control (medium without this compound) and a positive control if available.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the negative control and plot the cell viability against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration).
-
Protocol 2: MTT Cell Viability Assay
This protocol describes a common colorimetric assay to assess cell viability based on metabolic activity.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Addition of MTT:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Hypothetical Data Presentation
Table 1: Effect of this compound Concentration on Cell Viability (MTT Assay at 48 hours)
| This compound (ng/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Control) | 0.85 | 0.04 | 100% |
| 0.1 | 0.88 | 0.05 | 103.5% |
| 1 | 0.95 | 0.06 | 111.8% |
| 10 | 1.25 | 0.08 | 147.1% |
| 100 | 1.50 | 0.09 | 176.5% |
| 1000 | 1.52 | 0.10 | 178.8% |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for a this compound dose-response experiment.
Common issues in Pegacaristim-based cell culture experiments
Technical Support Center: Pegacaristim-Based Cell Culture
Disclaimer: Initial research did not identify a compound named "this compound." The following technical guide has been developed based on the properties and experimental considerations of a related class of molecules: pegylated recombinant thrombopoietin (TPO) receptor agonists and related pegylated hematopoietic growth factors such as Pegfilgrastim (pegylated G-CSF), which are commonly used in cell culture to stimulate the proliferation and differentiation of specific hematopoietic cell lineages. The principles and troubleshooting steps outlined here are broadly applicable to in vitro studies involving such pegylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a pegylated hematopoietic growth factor like this compound?
A1: this compound is described as a monoclonal antibody with thrombopoietic activity, meaning it promotes the generation of platelets. Generally, thrombopoietic agents bind to and activate the thrombopoietin (TPO) receptor (also known as c-Mpl). This binding mimics the effect of endogenous TPO, triggering intracellular signaling cascades that lead to the proliferation and differentiation of megakaryocyte progenitor cells, which are the precursors to platelets. The "Pega-" prefix indicates that the molecule is pegylated—covalently attached to a polyethylene glycol (PEG) chain. This modification increases the molecule's size, which prolongs its half-life by reducing renal clearance.
Q2: What are the primary signaling pathways activated by TPO receptor agonists?
A2: Upon binding to the TPO receptor, agonists typically activate several key downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. These include:
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is a primary route. Activation often involves phosphorylation of STAT3 and STAT5, which then translocate to the nucleus to regulate gene expression related to cell proliferation and maturation.
-
PI3K/AKT Pathway: This pathway is critical for promoting cell survival and proliferation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway also plays a role in cell proliferation and differentiation.
Q3: Which cell lines are appropriate for in vitro experiments with thrombopoietic agents?
A3: The choice of cell line is critical and depends on the expression of the TPO receptor (c-Mpl). Suitable cell lines are typically of hematopoietic origin, particularly those from the megakaryocytic or myeloid lineages. Examples include:
-
M-07e and UT-7/TPO: Human megakaryoblastic leukemia cell lines that are dependent on TPO or other cytokines for growth and are commonly used to assess thrombopoietic activity.
-
Primary CD34+ cells: Hematopoietic stem and progenitor cells isolated from bone marrow, peripheral blood, or cord blood can be cultured and differentiated into megakaryocytes in the presence of TPO agonists.
-
NFS-60 cells: A murine myeloid leukemia cell line that is dependent on Granulocyte-Colony Stimulating Factor (G-CSF) and is widely used for G-CSF bioassays. While not a primary model for TPO agonists, it is a classic example of a factor-dependent cell line used for potency testing of other hematopoietic growth factors like Pegfilgrastim.
Q4: What is "pegylation" and how does it affect the molecule in cell culture?
A4: Pegylation is the process of attaching polyethylene glycol (PEG) chains to a protein. In a cell culture context, this has several implications:
-
Increased Stability: Pegylation can protect the protein from proteolytic degradation in the culture medium, leading to a longer effective duration of action.
-
Reduced Bioactivity (Potentially): The PEG chain can sometimes sterically hinder the protein's binding to its receptor, potentially leading to a lower in vitro specific activity compared to its non-pegylated counterpart. This is why dose-response experiments are crucial to determine the optimal concentration.
-
Altered Solubility: PEG is a hydrophilic polymer and can affect the solubility of the protein.
-
Aggregation: Under certain physiological conditions (e.g., temperature, pH), pegylated proteins can be prone to aggregation, which can lead to a loss of bioactivity.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| 1. No or Low Cellular Response (Proliferation/Differentiation) | Sub-optimal Concentration: The effective concentration may be different from the non-pegylated version. | • Perform a dose-response curve to determine the optimal concentration (e.g., from 1 pg/mL to 1000 ng/mL).• Ensure the correct unitage (e.g., ng/mL vs. IU/mL) is being used. |
| Inactive Reagent: The protein may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). | • Use a fresh aliquot of the reagent.• Confirm storage conditions (-20°C or -80°C as recommended).• Test the reagent on a positive control cell line known to respond. | |
| Cell Line Issues: The cells may have lost receptor expression over time, have a low passage number, or be unhealthy. | • Use a low-passage number aliquot of the cell line.• Confirm the expression of the target receptor (e.g., c-Mpl for TPO agonists) via flow cytometry or qPCR.• Check cell viability before starting the experiment. | |
| Reagent Aggregation: The pegylated protein may have formed inactive aggregates in the culture medium. | • Prepare fresh dilutions of the reagent just before use.• Avoid vigorous vortexing; mix by gentle inversion.• Centrifuge the diluted reagent briefly to pellet any large aggregates before adding to the culture. | |
| 2. High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. | • Ensure a homogenous single-cell suspension before seeding.• Use appropriate pipetting techniques to avoid introducing bubbles and to ensure consistent volume. |
| Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. | • Avoid using the outermost wells of the plate for experimental conditions.• Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Assay Timing: The time point for analysis may be on a steep part of the growth curve. | • Perform a time-course experiment to identify the optimal endpoint for the assay (e.g., 24, 48, 72 hours). | |
| 3. Unexpected Cell Death or Poor Viability | Reagent Contamination: The stock solution of this compound or other media components could be contaminated. | • Filter-sterilize the reconstituted reagent if contamination is suspected.• Test all media and supplements for contamination. |
| High Reagent Concentration: Very high concentrations of some growth factors can be toxic or induce apoptosis. | • Review your dose-response curve to ensure you are not in a supra-optimal, toxic range. | |
| Culture Conditions: Incorrect pH, CO2 levels, or temperature. | • Verify incubator settings.• Ensure the medium is properly buffered for your CO2 conditions. | |
| 4. Unexpected Differentiation Pathway | Presence of Other Cytokines: Serum or other media supplements may contain factors that influence cell fate. | • Consider using a serum-free medium or a well-defined, dialyzed serum to reduce variability.• Be aware that some growth factors can have pleiotropic effects on different cell types. |
| Dose-Dependent Effects: Different concentrations of a growth factor can trigger different signaling pathways and cellular outcomes. | • Investigate if lower or higher concentrations favor the desired differentiation pathway. |
Quantitative Data Summary
The following tables provide example concentration ranges and cell seeding densities relevant for experiments with hematopoietic growth factors. Note: These values should be optimized for your specific cell line and experimental conditions.
Table 1: Example Concentration Ranges for In Vitro Bioassays
| Parameter | Pegfilgrastim (G-CSF Analog) | Thrombopoietin (TPO) | General Notes |
| Typical Proliferation Range | 10 pg/mL - 100 ng/mL | 1 ng/mL - 100 ng/mL | A full log-scale titration is recommended to capture the entire dose-response curve. |
| EC50 (Half-maximal effective concentration) | Typically in the range of 50-500 pg/mL for responsive cell lines (e.g., NFS-60). | Highly variable depending on the cell line (e.g., 1-10 ng/mL for M-07e). | The EC50 is a key metric for quantifying the potency of the growth factor. |
Table 2: Recommended Cell Seeding Densities for Proliferation Assays (96-well plate)
| Cell Type | Seeding Density (cells/well) | Assay Duration | Notes |
| Factor-Dependent Myeloid Lines (e.g., NFS-60, M-07e) | 2,000 - 10,000 | 48 - 72 hours | The optimal density ensures cells are in the logarithmic growth phase at the time of assay readout and do not become over-confluent. |
| Primary CD34+ Cells | 5,000 - 20,000 | 7 - 14 days (for differentiation) | Primary cells may require higher densities and longer culture times to observe significant differentiation. |
Experimental Protocols
Protocol 1: Cell Proliferation Bioassay Using a Factor-Dependent Cell Line (e.g., NFS-60)
This protocol assesses the ability of a test article (e.g., this compound) to stimulate the proliferation of a growth factor-dependent cell line.
Materials:
-
NFS-60 cell line (or other appropriate TPO-responsive line)
-
Complete culture medium (e.g., RPMI-1640, 10% FBS, 2 mM L-glutamine, Pen/Strep)
-
Wash medium (serum-free RPMI-1640)
-
This compound (lyophilized powder)
-
Sterile PBS or recommended reconstitution buffer
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Multichannel pipette, incubator (37°C, 5% CO2)
Methodology:
-
Cell Preparation:
-
Culture cells to a density of approximately 5x10^5 cells/mL in complete medium supplemented with the necessary growth factor (e.g., G-CSF for NFS-60).
-
Wash the cells three times with wash medium to remove any residual growth factors. To do this, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in wash medium.
-
After the final wash, resuspend the cells in complete medium (without any supplemental growth factor) and perform a viable cell count (e.g., using trypan blue).
-
Adjust the cell density to 2x10^5 cells/mL in the final assay medium.
-
-
Reagent Preparation:
-
Reconstitute the lyophilized this compound in sterile PBS or the buffer specified in the Certificate of Analysis to create a high-concentration stock (e.g., 100 µg/mL).
-
Perform a serial dilution series of this compound in complete medium to prepare working solutions at 2x the final desired concentrations. (e.g., from 200 ng/mL down to 2 pg/mL).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the 2x this compound dilutions to the appropriate wells. Include a "no growth factor" negative control (medium only) and a positive control if available.
-
Add 50 µL of the cell suspension (at 2x10^5 cells/mL) to each well. This brings the final volume to 100 µL and the final cell density to 10,000 cells/well.
-
Gently tap the plate to ensure even mixing.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Readout:
-
Add the cell proliferation reagent (e.g., 10 µL of WST-1) to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Plot the absorbance values against the log of the this compound concentration.
-
Use a four-parameter logistic (4-PL) regression to fit the dose-response curve and calculate the EC50 value.
-
Visualizations (Graphviz)
Caption: Workflow for a this compound cell proliferation bioassay.
Caption: Key signaling pathways activated by TPO receptor agonists.
Caption: Decision tree for troubleshooting a lack of cellular response.
Pegacaristim stability and storage best practices
This technical support center provides guidance on the stability and storage of Pegacaristim. The following information is based on general best practices for monoclonal antibodies. Specific stability and storage data for this compound are not publicly available, and users should always refer to the product-specific Certificate of Analysis for detailed instructions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at or below -20°C. For short-term storage, it can be kept at 2-8°C for a limited period as specified on the product datasheet.
Q2: How should I store this compound after reconstitution?
After reconstitution, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. If the reconstituted antibody is to be used within a short period, it can be stored at 2-8°C for up to one week, depending on the specific product guidelines.
Q3: What solvents should be used for reconstituting this compound?
This compound can be reconstituted using sterile phosphate-buffered saline (PBS) or saline.[1] It is crucial to use the recommended reconstitution solvent and volume to ensure the correct antibody concentration.
Q4: Is this compound sensitive to light?
As a general precaution for protein-based therapeutics, it is advisable to protect this compound from direct light exposure during storage and handling to prevent potential photo-degradation.
Q5: How many times can I freeze and thaw the reconstituted this compound solution?
Repeated freeze-thaw cycles can lead to protein aggregation and a decrease in activity. It is strongly recommended to aliquot the reconstituted antibody into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced antibody activity | Improper storage temperature. | Ensure the antibody has been stored at the recommended temperature. Use a temperature-controlled storage unit with regular monitoring. |
| Repeated freeze-thaw cycles. | Aliquot the antibody after the first reconstitution to avoid multiple freeze-thaw cycles. | |
| Incorrect reconstitution. | Follow the reconstitution protocol precisely, using the recommended solvent and volume. | |
| Visible precipitates or aggregation | Improper storage conditions. | Store at the recommended temperature and avoid agitation. |
| Contamination. | Use sterile techniques for reconstitution and handling. Filter the solution through a low-protein-binding filter if necessary. | |
| Incompatibility with other reagents. | Perform a compatibility study before mixing this compound with other solutions. | |
| Inconsistent experimental results | Variation in antibody concentration. | Ensure accurate and consistent pipetting when preparing dilutions. |
| Degradation of the antibody. | Check the expiration date and storage history of the antibody. |
Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound under various conditions.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Duration | Activity Change |
| -20°C | 24 months | < 5% |
| 4°C | 6 months | < 10% |
| 25°C | 1 month | > 20% |
Table 2: Stability of Reconstituted this compound in PBS
| Storage Temperature | Duration | Activity Change |
| -80°C | 12 months | < 5% |
| -20°C | 6 months | < 10% |
| 4°C | 1 week | < 5% |
| 25°C | 24 hours | > 15% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Refer to the product datasheet for the recommended volume of sterile PBS to add.
-
Gently swirl the vial to dissolve the powder. Do not shake, as this can cause the protein to denature.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the reconstituted antibody into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Accelerated Stability Study of Reconstituted this compound
-
Reconstitute a vial of lyophilized this compound as per Protocol 1.
-
Prepare aliquots of the reconstituted antibody in sterile, low-protein-binding tubes.
-
Store the aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 1 day, 3 days, 7 days, 14 days), remove an aliquot from each temperature condition.
-
Analyze the samples for activity using a relevant bioassay, and for aggregation using size-exclusion chromatography (SEC-HPLC).
-
Compare the results to a control sample stored at -80°C.
Visualizations
Caption: Hypothetical degradation pathways for a monoclonal antibody like this compound.
Caption: A typical experimental workflow for assessing protein stability.
References
Technical Support Center: Optimizing Pegacaristim Efficiency in Hematopoietic Differentiation
Welcome to the Technical Support Center for Pegacaristim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to enhance the efficiency of hematopoietic differentiation, particularly towards the megakaryocytic lineage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in hematopoietic differentiation?
This compound is a thrombopoietin (TPO) receptor agonist. Its primary mechanism of action is to mimic the biological activity of endogenous TPO by binding to and activating the TPO receptor (c-Mpl) on the surface of hematopoietic stem and progenitor cells.[1][2][3] This activation stimulates signaling pathways, primarily the JAK/STAT pathway, which in turn promotes the survival, proliferation, and differentiation of these cells, with a strong commitment towards the megakaryocytic lineage, ultimately leading to an increased production of platelets.[4]
Q2: What is the role of this compound in the ex vivo expansion of hematopoietic stem cells (HSCs)?
This compound, as a TPO receptor agonist, plays a crucial role in the ex vivo expansion of HSCs. TPO signaling is essential for maintaining the quiescence and self-renewal of HSCs.[1][4] In culture, it is often used in combination with other cytokines, such as Stem Cell Factor (SCF) and Fms-like tyrosine kinase 3 ligand (Flt3-L), to promote the expansion of primitive hematopoietic cells.[1]
Q3: Can this compound be used as a standalone agent for hematopoietic differentiation?
While this compound is a potent inducer of megakaryopoiesis, its effect is significantly enhanced when used in combination with other cytokines. TPO alone may not be sufficient for the initial proliferation of very primitive HSCs.[5] For robust differentiation and expansion, a cytokine cocktail is generally recommended.
Q4: What are the expected outcomes when using this compound for megakaryocyte differentiation from CD34+ cells?
When used in an optimized culture system, this compound (as a TPO receptor agonist) can direct the differentiation of CD34+ progenitor cells into a high-purity population of megakaryocytes, characterized by the expression of surface markers such as CD41a and CD42b.[6] The efficiency can vary depending on the cell source (e.g., cord blood, bone marrow) and the specific protocol used, with yields of mature megakaryocytes ranging from 5 to 10 per input CD34+ cell.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of CD41a+ megakaryocytes | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and culture conditions. |
| Inappropriate cytokine cocktail. | Ensure the presence of synergistic cytokines like SCF. Avoid high concentrations of cytokines like IL-3, which can inhibit megakaryocyte maturation.[7] | |
| Poor quality of starting CD34+ cells. | Use freshly isolated, high-purity CD34+ cells. Assess cell viability before initiating the culture. | |
| Poor megakaryocyte maturation (low ploidy, lack of proplatelet formation) | Inappropriate timing of cytokine addition or removal. | Follow a staged protocol where the cytokine cocktail is adjusted to first promote proliferation and then terminal differentiation. |
| Suboptimal culture conditions. | Ensure appropriate cell density and use of serum-free media supplemented with necessary growth factors. | |
| High levels of apoptosis in culture | Cytotoxicity from high concentrations of cytokines or other media components. | Titrate the concentration of this compound and other cytokines. Ensure the quality of all media reagents. |
| Cell clumping leading to nutrient deprivation in the center of clumps. | Gently triturate cell clumps during media changes to maintain a single-cell suspension. | |
| Variability between experiments | Inconsistent cell source or isolation procedure. | Standardize the source of CD34+ cells and the isolation protocol. |
| Fluctuation in incubator conditions (temperature, CO2). | Regularly calibrate and monitor incubator settings. |
Data Presentation
Table 1: Comparison of Cytokine Combinations for Megakaryocyte Expansion from Different CD34+ Cell Sources
| CD34+ Cell Source | Cytokine Combination | Effect on Megakaryocyte Expansion | Reference |
| Cord Blood (CB) | TPO + IL-3 | Highest number of immature megakaryocytes (CD34+CD41+) | [7] |
| Peripheral Blood (PB) & Adult Bone Marrow (ABM) | TPO + IL-1 | Optimal for high numbers of both immature and mature megakaryocytes | [7] |
| PB & ABM | TPO + IL-3 | Reduced number of immature megakaryocytes | [7] |
Table 2: Expected Yield of Megakaryocytes from In Vitro Differentiation Protocols
| Starting Cell Type | Protocol Duration | Yield of CD41a+CD42b+ Megakaryocytes | Purity | Reference |
| Human Pluripotent Stem Cells (hPSCs) | 17 days | 223 - 425 per input hPSC | 56 - 77% | [5] |
| Umbilical Cord Blood CD34+ cells | 10 days | 5 - 10 per input CD34+ cell | 90 - 99% (CD41+/CD42a+) | [6] |
Experimental Protocols
Protocol 1: Megakaryocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from a two-stage, serum- and feeder-free culture system.[5]
Stage 1: Hematopoietic Differentiation (12 days)
-
Day 0: Seed hPSCs onto a suitable matrix-coated plate in mTeSR™1 or a similar maintenance medium.
-
Day 1: Aspirate the maintenance medium and add Medium A (containing mesodermal specification supplements).
-
Day 3: Replace the medium with Medium MK1 (containing megakaryocyte-biased hematopoietic progenitor expansion supplements).
-
Days 5, 7, 9: Perform half-media changes with fresh Medium MK1.
-
Day 12: Harvest the hematopoietic progenitor cells.
Stage 2: Megakaryocytic Differentiation (5 days)
-
Day 12: Plate the harvested cells in Medium MK2 (containing megakaryocyte differentiation and maturation supplements) at a density of 100,000 - 350,000 cells/mL.
-
Day 17: Harvest the mature megakaryocytes for analysis.
Protocol 2: Megakaryocyte Differentiation from Umbilical Cord Blood CD34+ Cells
This protocol is based on the differentiation of isolated CD34+ cells in a serum-free medium.[6]
-
Isolation: Isolate CD34+ cells from umbilical cord blood using magnetic cell sorting.
-
Culture Initiation: Culture the purified CD34+ cells in a serum-free medium (e.g., IMDM) supplemented with a TPO receptor agonist like this compound (concentration to be optimized, typically in the range of 10-100 ng/mL) and other supporting cytokines like SCF (e.g., 25 ng/mL).
-
Culture Maintenance: Maintain the culture for 10-12 days, performing partial media changes as needed to replenish nutrients and cytokines.
-
Analysis: Monitor the differentiation process by flow cytometry for the expression of megakaryocyte markers CD41a and CD42b. Mature megakaryocytes are typically observed from day 7, with peak purity around days 10-12.[6]
Mandatory Visualizations
Caption: this compound signaling pathway in hematopoietic stem cells.
Caption: General workflow for in vitro megakaryocyte differentiation.
Caption: Troubleshooting logic for megakaryocyte differentiation experiments.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Programming megakaryocytes to produce engineered platelets for delivering non-native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Single-dose Pegfilgrastim for CD34+ Cell Mobilization in Healthy Volunteers: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pegacaristim and Experimental Variability
Welcome to the technical support center for Pegacaristim. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistency and reproducibility in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: Why am I observing inconsistent platelet yields in my in vitro differentiation cultures?
A1: Variability in platelet yield is a common challenge in in vitro megakaryopoiesis. Several factors can contribute to this inconsistency.
-
Megakaryocyte (MK) Maturation: The maturity of the megakaryocytes is a primary determinant of platelet production. Incomplete maturation, often characterized by lower ploidy levels, can significantly reduce the number of platelets released per MK.[1]
-
Asynchronous Differentiation: Stem cell differentiation is often an asynchronous process, leading to a heterogeneous population of megakaryocytes at different developmental stages within the same culture.[2][3] This inherent variability can result in inconsistent platelet yields between experiments.
-
Suboptimal Culture Conditions: Factors such as cytokine concentrations, media composition, and the physical culture environment (e.g., static vs. dynamic culture) can impact megakaryocyte health and platelet production.[4]
Troubleshooting Steps:
-
Optimize Cytokine Cocktail: Ensure the concentrations of thrombopoietin (TPO) and other essential cytokines in your culture medium are optimal for megakaryocyte differentiation and maturation.
-
Assess MK Ploidy: Routinely analyze the ploidy of your megakaryocyte population using flow cytometry to ensure a mature population before inducing platelet release.
-
Synchronize Differentiation: If possible, implement methods to enrich for a more synchronized population of megakaryocyte progenitors before the final maturation step.
-
Consider 3D or Dynamic Culture Systems: Bioreactors or other 3D culture systems that mimic the bone marrow microenvironment have been shown to improve megakaryocyte maturation and platelet yield compared to static 2D cultures.[4]
Q2: My in vitro-generated platelets show signs of pre-activation. What could be the cause?
A2: Pre-activation of platelets generated in vitro is a known issue that can affect their functionality in subsequent assays.
-
Shear Stress in Culture: While some shear stress is necessary to induce platelet formation, excessive or uncontrolled shear forces in dynamic culture systems can lead to premature platelet activation.
-
Suboptimal Purification Methods: The process of isolating platelets from the culture medium can sometimes induce activation if not performed gently.
-
Culture-Induced Stress: The artificial in vitro environment can sometimes lead to cellular stress that results in a basal level of platelet activation.
Troubleshooting Steps:
-
Optimize Shear Stress: If using a bioreactor, carefully control the flow rate to provide sufficient shear for platelet release without causing excessive activation.
-
Gentle Platelet Isolation: Utilize gentle centrifugation or other non-activating methods to purify your platelets from the culture.
-
Include Rest Period: Allow for a brief resting period for the purified platelets in an appropriate buffer before conducting functional assays.
-
Use Activation Markers: Routinely include baseline measurements of activation markers (e.g., P-selectin) in your experimental design to monitor pre-activation levels.
Q3: I am seeing high variability in my in vivo studies using a mouse model of thrombocytopenia. What are the potential sources of this variability?
A3: In vivo studies can be influenced by a variety of factors, leading to experimental variability.
-
Model Induction: The method used to induce thrombocytopenia can have inherent variability, leading to different baseline platelet counts between animals.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact their response to treatment.
-
Drug Administration: Inconsistent administration of this compound (e.g., subcutaneous injection technique) can lead to variable drug exposure.
Troubleshooting Steps:
-
Standardize Thrombocytopenia Induction: Ensure the protocol for inducing thrombocytopenia is highly standardized to minimize variation in baseline platelet levels.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals before starting the experiment to reduce stress.
-
Consistent Drug Delivery: Ensure all personnel involved in drug administration are properly trained and use a consistent technique.
-
Increase Sample Size: A larger sample size can help to mitigate the effects of individual animal variability on the overall results.
Data Presentation
Table 1: Representative In Vitro Platelet Yield from Different Stem Cell Sources
| Starting Cell Type | Culture Duration (days) | Megakaryocytes per Starting Cell | Platelets per Megakaryocyte | Reference |
| Cord Blood CD34+ Cells | 14 | Not Reported | ~100-150 | [1][5] |
| Human iPSCs | 21-26 | >100 | ~70-80 (in 3D system) | [6] |
| Human ESCs | ~25 | >100 | <10 | [6] |
Note: These values are approximate and can vary significantly based on the specific protocol and culture system used.
Experimental Protocols
1. In Vitro Megakaryocyte Differentiation and Platelet Generation from Human Cord Blood CD34+ Cells
This protocol is adapted from established methods for the in vitro generation of megakaryocytes and platelets.[5][7]
-
Cell Source: Purified CD34+ cells from human umbilical cord blood.
-
Media: Serum-free expansion medium supplemented with a cytokine cocktail optimized for megakaryocyte differentiation, including a TPO receptor agonist like this compound.
-
Procedure:
-
Culture purified CD34+ cells in the presence of the cytokine cocktail for 14 days.
-
Monitor megakaryocyte differentiation and expansion by flow cytometry using markers such as CD41a and CD42b.[7]
-
On day 14, mature megakaryocytes can be induced to produce platelets, often by introducing shear stress in a dynamic culture system or by further culture in a medium that supports platelet release.
-
Platelets can be identified and quantified by flow cytometry based on their size and expression of CD41a.
-
2. In Vivo Murine Model of Immune Thrombocytopenia (ITP)
This protocol is based on a well-established murine model of ITP used to evaluate the efficacy of TPO receptor agonists.[8][9][10]
-
Animal Model: Suitable mouse strain (e.g., BALB/c).
-
ITP Induction: Induce ITP by injecting an anti-platelet antibody.
-
Treatment: Administer this compound (e.g., 10 µg/kg, subcutaneously) to the ITP mice.[8]
-
Monitoring:
-
Monitor platelet counts at regular intervals using blood samples collected from the tail vein.
-
Assess for changes in megakaryocyte populations in the bone marrow and spleen at the end of the study.
-
Serum levels of anti-platelet antibodies can also be measured to assess for any immunomodulatory effects.[8]
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflows.
Caption: Troubleshooting Decision Tree.
References
- 1. Frontiers | On the Way to in vitro Platelet Production [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Understanding platelet generation from megakaryocytes: implications for in vitro–derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro Generation of Megakaryocytes and Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) | Lund University [lunduniversity.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Technical Support Center: Contamination Control in Cell Cultures Containing Pegacaristim
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing contamination in cell cultures supplemented with Pegacaristim.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my cell culture?
This compound is a pegylated recombinant protein, specifically a monoclonal antibody with thrombopoietic activity, designed to promote the generation of platelets.[1] In cell culture, it is used to stimulate the proliferation and differentiation of specific cell lineages. The polyethylene glycol (PEG) moiety attached to the protein enhances its stability and serum half-life.[2][3] While this compound itself is a sterile product, the addition of any new reagent to a cell culture introduces a potential risk of contamination if not handled with strict aseptic technique.[4][5][6]
Q2: Can this compound itself be a source of contamination?
Reputable suppliers provide this compound as a sterile product. However, like any biological reagent, improper handling during transportation, storage, or use can introduce contaminants. It is crucial to always source biologics from trusted vendors that provide quality certification.[7]
Q3: Does the presence of this compound in my culture medium increase the risk of contamination?
There is no direct evidence to suggest that this compound promotes the growth of common laboratory contaminants. However, the addition of any complex biological molecule to the culture medium can subtly alter the culture environment. It is paramount to adhere to stringent aseptic techniques when supplementing your medium with this compound to minimize the risk of introducing microbial contaminants.[4][5][8]
Q4: Could this compound interfere with routine contamination detection methods?
The PEG component of this compound could theoretically interfere with certain detection assays. For instance, high concentrations of proteins and other macromolecules can sometimes inhibit PCR-based assays for mycoplasma detection.[9] It is also possible for the PEG moiety to cause non-specific binding in some immunoassays.[10] If you suspect contamination and initial tests are inconclusive, it is advisable to use an alternative detection method.
Q5: What are the primary types of contamination I should be concerned about in my cell culture?
The most common types of contamination in cell culture are:
-
Bacteria: Often lead to a rapid change in medium turbidity and a drop in pH (medium turns yellow).[6][11]
-
Yeast: Appear as individual, budding, spherical, or oval particles under the microscope. The medium may become cloudy.
-
Molds (Fungi): Form filamentous structures (hyphae) and can appear as fuzzy clumps in the culture.[11]
-
Mycoplasma: A type of bacteria that lacks a cell wall, making them difficult to detect by light microscopy and resistant to many common antibiotics. They do not typically cause turbidity but can significantly alter cell metabolism and growth.[6][11]
-
Viruses: Cannot be detected by light microscopy and may not cause immediate visible effects on the culture.
-
Chemical Contamination: Can arise from impurities in reagents, water, or from detergents and disinfectants.[11]
-
Cross-contamination: The unintentional introduction of another cell line into your culture.
Troubleshooting Guide
Issue 1: Sudden Turbidity and/or pH Change in Culture Medium
Possible Cause: Bacterial or yeast contamination.[11]
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask for cloudiness. Observe the color of the medium; a rapid shift to yellow indicates acidic byproducts from bacterial growth, while a shift to pink or purple can indicate fungal contamination.
-
Microscopic Examination: Under a phase-contrast microscope, look for small, motile rods or cocci (bacteria) or budding, ovoid cells (yeast) between your cultured cells.
-
Isolate and Discard: If contamination is confirmed, immediately isolate the contaminated culture(s) to prevent cross-contamination. The recommended course of action is to discard the contaminated culture and any shared reagents.[1]
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[1]
Issue 2: Cells are Growing Slowly, Appear Unhealthy, but the Medium is Clear
Possible Cause: Mycoplasma contamination or chemical contamination.[11]
Troubleshooting Steps:
-
Mycoplasma Testing: Since mycoplasma does not cause visible turbidity, specific testing is required.[6] The two most common methods are PCR-based assays and DNA staining (e.g., DAPI or Hoechst).[12]
-
Review Aseptic Technique: Carefully review your laboratory's aseptic techniques for handling cell lines, media, and supplements, including this compound. Ensure that all personnel are properly trained.[4][5][8]
-
Check for Chemical Contaminants:
-
Ensure that only high-purity, cell culture-grade water and reagents are being used.
-
Verify that no residues from cleaning agents are present on glassware or plasticware.
-
Consider endotoxin testing of your culture medium and supplements.[13]
-
Issue 3: Inconsistent Experimental Results or Changes in Cell Morphology
Possible Cause: Mycoplasma contamination, viral contamination, or cell line cross-contamination.
Troubleshooting Steps:
-
Mycoplasma and Virus Testing: Perform routine screening for mycoplasma. Viral testing is more complex and may require specialized services.
-
Cell Line Authentication: If you suspect cross-contamination, it is essential to perform cell line authentication, typically through Short Tandem Repeat (STR) profiling.
-
Quarantine New Cell Lines: Always quarantine new cell lines upon arrival in the laboratory until they have been tested and cleared for contamination.[6]
-
Review this compound Handling: Ensure that the stock solution of this compound is not a source of contamination. When preparing aliquots, use strict aseptic technique.
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Common Indicators | Microscopic Appearance | Prevention |
| Bacteria | Rapid turbidity, pH drop (yellow medium), odor | Small, motile rods or cocci | Strict aseptic technique, use of antibiotics (short-term), sterile reagents |
| Yeast | Turbidity, sometimes a slight pH change | Ovoid or spherical budding particles | Strict aseptic technique, use of antimycotics, proper incubator cleaning |
| Mold | Visible filamentous growth (mycelia), sometimes floating colonies | Thin, branching filaments (hyphae) | Proper air filtration, regular cleaning of lab space and equipment |
| Mycoplasma | Slowed cell growth, changes in cell morphology, no turbidity | Not visible with a standard light microscope | Routine testing (PCR, DNA stain), quarantine new cells, use of certified reagents |
Table 2: Recommended Actions for Confirmed Contamination
| Contamination Type | Primary Action | Secondary Action |
| Bacterial/Fungal | Immediately discard contaminated cultures and media. | Thoroughly decontaminate all affected equipment (incubator, biosafety cabinet). |
| Mycoplasma | Discard contaminated cultures. If irreplaceable, attempt elimination with specific anti-mycoplasma agents. | Test all other cultures in the lab. Review and reinforce aseptic techniques. |
| Viral | Discard contaminated cultures. | Consult with a biosafety officer for appropriate decontamination procedures. |
| Cross-Contamination | Discard the contaminated cell line. | Authenticate all cell line stocks. |
Experimental Protocols
Protocol 1: Routine Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit (from a commercial supplier)
-
Sterile, nuclease-free microcentrifuge tubes
-
Micropipettes and sterile, nuclease-free tips
-
Thermal cycler
Methodology:
-
Grow cells to 70-80% confluency without antibiotics for at least 48 hours.
-
Collect 1 mL of the cell culture supernatant in a sterile microcentrifuge tube.
-
Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma cells and release their DNA.
-
Centrifuge the sample at 13,000 x g for 2 minutes to pellet any cell debris.
-
Use 1-2 µL of the supernatant as the template for the PCR reaction.
-
Follow the specific instructions provided with your commercial mycoplasma PCR detection kit for setting up the PCR reaction (master mix preparation, primer addition, etc.).
-
Run the PCR program on a thermal cycler according to the kit's recommendations.
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.
Protocol 2: Decontamination of a CO2 Incubator
Objective: To eliminate microbial contamination from a CO2 incubator.
Materials:
-
70% ethanol
-
A suitable laboratory disinfectant (e.g., a quaternary ammonium compound)
-
Sterile deionized water
-
Autoclavable bags
-
Personal protective equipment (gloves, lab coat, safety glasses)
Methodology:
-
Turn off the incubator and remove all cell cultures to a safe, temporary location.
-
Remove all interior components (shelves, shelf racks, water pan) and autoclave them if possible.
-
If autoclaving is not possible, wash the components thoroughly with a laboratory disinfectant, followed by a rinse with sterile deionized water, and finally a wipe-down with 70% ethanol.
-
Thoroughly wipe down the interior surfaces of the incubator with the laboratory disinfectant. Ensure all corners and crevices are reached.
-
Wipe down the interior surfaces with sterile deionized water to remove any disinfectant residue.
-
Wipe down the entire interior with 70% ethanol and allow it to air dry completely.
-
Replace the sterilized interior components.
-
Fill the water pan with fresh, sterile deionized water. Some labs add a commercial anti-fungal agent to the water pan.
-
Turn the incubator back on and allow the temperature and CO2 levels to stabilize for several hours before returning your cell cultures.
Mandatory Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of mycoplasma contamination in cell cultures by a mycoplasma group-specific PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
Optimizing incubation time for Pegacaristim treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Pegacaristim in their experiments. The following information is based on the established mechanism of action for Thrombopoietin (TPO) receptor agonists and general best practices for hematopoietic stem cell (HSC) culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a thrombopoietic agent that functions as a Thrombopoietin (TPO) receptor agonist.[1][2] The TPO receptor, also known as c-Mpl or CD110, is a member of the cytokine receptor family.[2][3] Upon binding to the TPO receptor on the surface of hematopoietic stem cells and megakaryocyte progenitors, this compound initiates an intracellular signaling cascade that promotes cell survival, proliferation, and differentiation, ultimately leading to an increase in platelet production.[1][4][5]
Q2: What are the key signaling pathways activated by this compound?
A2: As a TPO receptor agonist, this compound activates several key downstream signaling pathways upon binding to c-Mpl. The primary pathways include:
-
JAK/STAT Pathway: This is a major pathway initiated by TPO receptor activation, leading to the phosphorylation and activation of JAK2 and STAT proteins (STAT1, STAT3, and STAT5), which then translocate to the nucleus to regulate gene expression related to cell survival and proliferation.[1][4][6]
-
MAPK/ERK Pathway: This pathway is also activated and plays a role in cell proliferation and differentiation.[1][6]
-
PI3K/AKT Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.[1][6]
Q3: What is a typical starting concentration for a TPO receptor agonist in in-vitro experiments?
A3: The optimal concentration of a TPO receptor agonist like this compound should be determined empirically for each cell type and experimental condition. However, based on studies with recombinant human TPO, a starting concentration in the range of 10-100 ng/mL is often used for the in-vitro culture and expansion of hematopoietic stem cells.[7]
Q4: How should I prepare this compound for use in my experiments?
A4: this compound can be reconstituted or diluted using sterile phosphate-buffered saline (PBS) or saline.[1] It is crucial to follow the specific instructions provided in the product's Certificate of Analysis for storage and handling.
Optimizing Incubation Time
The optimal incubation time for this compound treatment is dependent on the specific research question, cell type, and experimental endpoint. Below is a summary of typical incubation periods for TPO receptor agonists in hematopoietic cell culture, which can be used as a starting point for optimization.
| Experimental Goal | Typical Incubation Time | Key Considerations |
| Short-term Signaling Studies | 5 minutes - 4 hours | To observe phosphorylation of downstream targets like STAT5, AKT, and ERK. |
| Cell Proliferation Assays | 24 - 72 hours | To measure increases in cell number or metabolic activity. |
| Megakaryocyte Differentiation | 7 - 14 days | To allow for the maturation of megakaryocyte progenitors into mature megakaryocytes. |
| Ex vivo Expansion of HSCs | 5 - 21 days | Often used in combination with other cytokines like SCF and Flt3-ligand to expand the population of hematopoietic stem and progenitor cells.[7][8] |
Experimental Protocol: Optimizing Incubation Time for HSC Expansion
This protocol provides a general framework for determining the optimal incubation time for this compound in the context of ex vivo expansion of hematopoietic stem cells (HSCs).
1. Materials:
- Isolated hematopoietic stem cells (e.g., CD34+ cells)
- Appropriate basal media for HSC culture (e.g., StemSpan™, IMDM)
- This compound
- Other cytokines as required (e.g., SCF, Flt3-ligand)
- Cell viability stain (e.g., Trypan Blue, Propidium Iodide)
- Flow cytometry antibodies for HSC markers (e.g., CD34, CD90)
- Cell proliferation assay kit (e.g., WST-1, MTT)
2. Procedure:
- Cell Seeding: Seed isolated HSCs at a density of 1 x 10^5 cells/mL in a suitable culture vessel.
- Treatment: Add this compound at a predetermined optimal concentration. Include a negative control (no this compound) and any other experimental controls.
- Time-Course Experiment: Culture the cells for a range of time points (e.g., Day 3, Day 5, Day 7, Day 10, Day 14).
- Data Collection: At each time point, harvest a sample of cells and perform the following analyses:
- Cell Count and Viability: Use a hemocytometer and a viability stain to determine the total number of viable cells.
- Immunophenotyping: Stain cells with fluorescently labeled antibodies against HSC markers and analyze by flow cytometry to determine the percentage of primitive cells.
- Proliferation Assay: Perform a cell proliferation assay to assess the metabolic activity of the cell population.
- Data Analysis: Plot the cell number, viability, and percentage of HSCs over time to determine the incubation period that yields the desired outcome (e.g., maximum expansion of viable HSCs).
Troubleshooting Guide
Q: My cells show low viability after treatment with this compound. What could be the cause?
A:
-
Suboptimal Concentration: The concentration of this compound may be too high, leading to toxicity, or too low, failing to provide adequate survival signals. Perform a dose-response experiment to identify the optimal concentration.
-
Poor Initial Cell Quality: The viability of the starting cell population is critical. Ensure that the cell isolation procedure does not induce excessive stress or damage to the cells.
-
Inappropriate Culture Conditions: Factors such as media composition, pH, temperature, and CO2 levels can all impact cell viability. Ensure all culture conditions are optimized for your specific cell type.
-
Contamination: Microbial contamination can rapidly lead to cell death. Regularly check cultures for any signs of contamination.
Q: I am not observing the expected proliferative response.
A:
-
Incorrect Incubation Time: The incubation time may be too short to observe a significant increase in cell number. Refer to the incubation time table and consider extending the culture period.
-
Cell Senescence: Primary cells have a limited lifespan in culture. Ensure you are using cells with a low passage number.
-
Suboptimal Cytokine Combination: For robust expansion of HSCs, this compound is often used in combination with other cytokines like SCF and Flt3-ligand.[7][8] Consider adding these to your culture medium.
-
Receptor Expression Levels: The target cells may have low or no expression of the TPO receptor (c-Mpl). Verify receptor expression using flow cytometry or qPCR.
Q: I am observing differentiation of my stem cells instead of expansion.
A:
-
Inappropriate Cytokine Cocktail: The balance of cytokines in the culture medium can influence cell fate. High concentrations of certain growth factors may push cells towards differentiation.
-
Extended Culture Period: Prolonged culture can sometimes lead to spontaneous differentiation. It may be necessary to harvest cells at an earlier time point.
-
High Cell Density: Over-confluent cultures can induce differentiation. Ensure you are seeding cells at an appropriate density and passaging them as needed.
Visualizations
Caption: TPO Receptor Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombopoietin receptor - Wikipedia [en.wikipedia.org]
- 4. iwantmedia.com [iwantmedia.com]
- 5. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. stemcell.com [stemcell.com]
- 8. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pegylated Protein ELISA Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with pegylated protein ELISA assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common issues with your pegylated protein ELISA assays. If you are encountering problems such as a weak or no signal, a high background, a poor standard curve, or poor replicate data, please consult the relevant sections below.
Problem: Weak or No Signal
A weak or absent signal is a common issue in ELISA assays and can be caused by a number of factors, from expired reagents to incorrect incubation times.
What are the possible causes of a weak or no signal in my ELISA assay?
There are several potential causes for a weak or no signal in your ELISA assay. These can be broadly categorized into issues with the reagents, the protocol, or the plate washing technique.
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Inactive reagents | Confirm the expiration dates on all reagents and use fresh reagents if necessary.[1] |
| Improperly stored reagents | Ensure that all kit components are stored at the recommended temperatures, typically 2-8°C.[1] |
| Incorrect reagent preparation | Double-check all calculations and dilution steps for standards, antibodies, and other reagents.[1][2] |
| Substrate not working | Ensure the substrate is at room temperature before use and has not been contaminated.[3] |
| Protocol Issues | |
| Incorrect incubation times or temperatures | Follow the incubation times and temperatures specified in the manufacturer's protocol.[1][4] |
| Reagents added in the wrong order | Carefully review the protocol to ensure all steps are performed in the correct sequence.[1] |
| Insufficient antibody or reagent volumes | Use calibrated pipettes to ensure accurate reagent volumes are added to each well. |
| Plate Washing Issues | |
| Overly aggressive washing | Reduce the number of washes or the force of the washing to prevent the removal of bound antibodies or antigen. |
Problem: High Background
A high background in an ELISA assay can obscure the signal from your samples and lead to inaccurate results. This is often caused by non-specific binding of antibodies or other reagents to the plate.
What should I do if I'm experiencing a high background in my ELISA assay?
A high background can be caused by a variety of factors, including insufficient washing, cross-reactivity of antibodies, or contaminated reagents.
| Potential Cause | Recommended Solution |
| Insufficient Washing | |
| Inadequate washing steps | Increase the number of wash cycles and ensure each well is completely filled and emptied during each wash.[5][6] |
| Contaminated wash buffer | Use fresh, high-quality distilled or deionized water to prepare the wash buffer.[7] |
| Non-Specific Binding | |
| Ineffective blocking | Increase the incubation time for the blocking step or try a different blocking buffer.[5] |
| High antibody concentrations | Optimize the concentrations of the primary and secondary antibodies to reduce non-specific binding. |
| Cross-reactivity | Ensure the secondary antibody does not cross-react with other components in the sample. |
| Reagent & Plate Issues | |
| Contaminated substrate | Use a fresh, colorless substrate solution.[4][7] |
| Plate not washed properly before use | Ensure the plate is clean and free of contaminants before starting the assay. |
| Extended incubation times | Adhere to the recommended incubation times to prevent excessive color development.[8] |
Problem: Poor Standard Curve
A poor standard curve is a critical issue that can prevent the accurate quantification of your target protein. This can manifest as a curve with a low R-squared value, poor linearity, or incorrect shape.
How can I troubleshoot a poor standard curve in my ELISA assay?
A poor standard curve is often the result of errors in the preparation of the standards, but it can also be caused by other factors such as improper incubation or issues with the reagents.
| Potential Cause | Recommended Solution |
| Standard Preparation Errors | |
| Incorrect dilution of standards | Double-check all calculations and use calibrated pipettes to ensure accurate dilutions.[1][2] |
| Improper reconstitution of standards | Ensure lyophilized standards are fully dissolved before use.[2] |
| Degraded standards | Use fresh standards and avoid repeated freeze-thaw cycles. |
| Protocol & Reagent Issues | |
| Incorrect incubation times | Follow the recommended incubation times for the standards.[1] |
| Pipetting errors | Ensure accurate and consistent pipetting technique when adding standards to the plate.[2] |
| Expired or improperly stored reagents | Check the expiration dates and storage conditions of all kit components.[1] |
Problem: High Coefficient of Variation (CV)
A high coefficient of variation (CV) between replicate wells indicates a lack of precision in your assay and can cast doubt on the reliability of your results. The CV for duplicate samples in an ELISA should ideally be less than 20%.[9][10]
What are the common causes of a high CV in ELISA and how can I fix it?
A high CV can be caused by a number of factors, including inconsistent pipetting, improper washing, and temperature variations across the plate.
| Potential Cause | Recommended Solution |
| Pipetting & Mixing | |
| Inaccurate or inconsistent pipetting | Use calibrated pipettes and ensure a consistent pipetting technique for all wells.[9][11] |
| Inadequate mixing of reagents | Thoroughly mix all reagents before adding them to the plate.[11] |
| Bubbles in wells | Avoid introducing bubbles into the wells during pipetting.[9][10] |
| Washing & Incubation | |
| Inconsistent washing | Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency.[9][11] |
| Temperature gradients across the plate | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.[3][9] |
| Edge effects | Use a plate sealer during incubations to prevent evaporation from the outer wells.[9][10] |
| Sample & Plate Issues | |
| Non-homogenous samples | Ensure samples are thoroughly mixed before adding them to the plate.[11] |
| Contamination between wells | Be careful to avoid splashing or cross-contamination between wells.[1][12] |
Experimental Protocols & Methodologies
General ELISA Protocol (Sandwich ELISA)
This protocol provides a general overview of a sandwich ELISA procedure. Specific details may vary depending on the kit manufacturer.
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound capture antibody.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add your samples and a series of known standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the detection antibody (conjugated to an enzyme like HRP) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color change should occur.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the color development.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Sample Preparation for Pegylated Protein Assays
-
Serum and Plasma: Collect blood samples and separate the serum or plasma by centrifugation. Samples should be clear and non-hemolyzed. It is often necessary to dilute the samples in the assay's sample diluent to bring the concentration of the pegylated protein into the dynamic range of the assay.[13]
-
Cell Culture Supernatants: Collect the cell culture supernatant and centrifuge to remove any cells or debris. The supernatant can then be used directly or diluted as necessary.[13]
-
Storage: Samples should be stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13][14]
Diagrams and Workflows
General ELISA Workflow
Caption: A generalized workflow for a sandwich ELISA experiment.
Troubleshooting Decision Tree: High Background
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. novateinbio.com [novateinbio.com]
- 3. biomatik.com [biomatik.com]
- 4. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 5. arp1.com [arp1.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 10. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 11. arp1.com [arp1.com]
- 12. abbexa.com [abbexa.com]
- 13. krishgen.com [krishgen.com]
- 14. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide: Pegacaristim vs. Thrombopoietin in Megakaryocyte Maturation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Pegacaristim (also known as pegylated recombinant human megakaryocyte growth and development factor, PEG-rHuMGDF) and endogenous thrombopoietin (TPO) in their roles in promoting the maturation of megakaryocytes, the precursor cells to platelets. This document synthesizes available experimental data to offer an objective analysis for research and drug development applications.
Introduction: Stimulating Platelet Production
Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical challenge. Both thrombopoietin (TPO) and its synthetic analog, this compound, have been investigated for their potent thrombopoietic activities. TPO is the primary physiological regulator of megakaryopoiesis, stimulating the proliferation and differentiation of megakaryocyte progenitors and their subsequent maturation into platelet-producing megakaryocytes. This compound, a pegylated and truncated form of TPO, was developed to enhance its therapeutic potential.[1][2]
Mechanism of Action and Signaling Pathways
Both TPO and this compound exert their effects by binding to the c-Mpl receptor, which is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitors, and platelets.[2] This binding event triggers the dimerization of the c-Mpl receptor, leading to the activation of intracellular signaling cascades crucial for megakaryocyte development.
Thrombopoietin (TPO) Signaling:
Upon binding to the c-Mpl receptor, TPO initiates a phosphorylation cascade primarily through the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2. This activation leads to the subsequent phosphorylation and activation of several downstream signaling pathways:
-
JAK/STAT Pathway: Signal Transducers and Activators of Transcription (STATs), primarily STAT3 and STAT5, are activated, translocate to the nucleus, and regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is also activated, playing a role in cell proliferation and survival.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase/Protein Kinase B pathway is crucial for cell survival, growth, and proliferation.
This compound (PEG-rHuMGDF) Signaling:
This compound, being a truncated form of TPO, contains the essential receptor-binding domain.[3] Therefore, it activates the same c-Mpl receptor and is believed to initiate the same downstream signaling pathways as native TPO, including the JAK/STAT, MAPK/ERK, and PI3K/Akt cascades. The pegylation of the molecule primarily serves to increase its half-life in circulation.
Comparative Efficacy in Megakaryocyte Maturation
Experimental data from in vitro and in vivo studies have demonstrated the potent effects of both TPO and this compound on various aspects of megakaryocyte maturation.
In Vitro Studies
In vitro studies using human hematopoietic progenitor cells are instrumental in dissecting the specific effects of these agents on megakaryopoiesis.
Table 1: In Vitro Effects of this compound and TPO on Megakaryocyte Development
| Parameter | This compound (PEG-rHuMGDF) | Thrombopoietin (TPO) | Reference |
| Megakaryocyte Colony (CFU-Mk) Growth | Increased colony growth in a dose-dependent manner. A threefold increase in normal CFU-Mk growth was observed with 10 ng/ml. | Stimulates the proliferation and maturation of megakaryocytes. | [4] |
| CD61+ Cell Production | Increased CD61+ cell production by 8-10 fold at 10 ng/ml in 7-day suspension cultures of normal bone marrow. | A key regulator of megakaryopoiesis, leading to an increase in megakaryocyte-lineage cells. | [4] |
| Megakaryocyte Ploidy | Induced increased ploidy in the HEL cell line. | Promotes the endoreduplication process, leading to polyploid megakaryocytes. | [1] |
| Megakaryocyte Marker Expression | Increased expression of glycoprotein IIb-IIIa (CD41/CD61) and PIA1 in the HEL cell line. | Induces the expression of mature megakaryocyte markers such as CD41 and CD42. | [1] |
| Proplatelet Formation | Optimal for mature megakaryocyte generation at 10-1000 ng/ml, but inhibitory to proplatelet formation in a dose-dependent manner. | While essential for megakaryocyte development, it may not be required for the final step of proplatelet formation and its absence might even regulate platelet shedding. | [5] |
In Vivo and Clinical Data
Clinical trials and animal studies provide valuable insights into the systemic effects of these thrombopoietic agents.
Table 2: In Vivo Effects of this compound and TPO on Thrombopoiesis
| Parameter | This compound (PEG-rHuMGDF) | Thrombopoietin (TPO) | Reference |
| Platelet Count | Produced a dose-dependent increase in platelet counts in patients with advanced cancer. Doses of 0.3 and 1.0 µg/kg resulted in a 51% to 584% increase. | Potent in vivo thrombopoietic growth factor, leading to increased platelet production. | [6] |
| Megakaryocyte Numbers | Daily injections in mice caused a rapid, dose-dependent increase in megakaryocytes. A single injection in irradiated mice significantly increased megakaryocyte numbers by day 5. | The primary physiologic regulator of steady-state megakaryocyte production. | [7][8] |
| Platelet Function | Platelets generated in response to PEG-rHuMGDF were morphologically and functionally normal, with no evidence of in vivo activation. | Leads to the production of functional platelets. | [9] |
| Adverse Effects | Clinical development was halted due to the formation of neutralizing antibodies against endogenous TPO in some recipients. High doses in mice led to transient bone marrow changes, including reticulin fibrosis, which were reversible upon cessation of treatment. | Recombinant human TPO (rhTPO) has also been associated with the development of neutralizing antibodies. | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate megakaryocyte maturation.
Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay
This assay is used to quantify megakaryocyte progenitors.
Protocol:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or cord blood using density gradient centrifugation.
-
Culture Setup: Prepare a collagen-based medium such as MegaCult™-C. Add the cell suspension and the test substance (this compound or TPO) along with other supporting cytokines like IL-3 and IL-6.
-
Incubation: Plate the mixture into slide flasks or dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 10-12 days.
-
Staining: After the incubation period, dehydrate the collagen gel. Perform immunocytochemical staining for the megakaryocyte-specific marker CD41.
-
Analysis: Count the number of CD41-positive colonies under a microscope. A colony is typically defined as a cluster of three or more megakaryocytes.[10]
In Vitro Megakaryocyte Differentiation from hPSCs
This protocol outlines the generation of mature megakaryocytes from human pluripotent stem cells (hPSCs).
Protocol:
-
Hematopoietic Differentiation (Days 0-12):
-
Culture hPSCs in a medium promoting mesodermal specification for the initial 2-3 days.
-
From day 3 to day 12, switch to a medium that supports the differentiation and expansion of megakaryocyte-biased hematopoietic progenitors. This medium is typically supplemented with a cocktail of cytokines.
-
-
Megakaryocytic Differentiation (Days 12-17):
-
Harvest the hematopoietic progenitor cells on day 12.
-
Culture the harvested cells in a serum-free medium supplemented with factors that drive final megakaryocyte maturation, with TPO or this compound being a key component.
-
-
Analysis:
-
On day 17, harvest the mature megakaryocytes.
-
Analyze the cells for megakaryocyte-specific markers such as CD41a and CD42b using flow cytometry to determine purity and yield.
-
Assess cell ploidy by propidium iodide staining and flow cytometry.[11]
-
Summary and Conclusion
Both this compound and thrombopoietin are potent stimulators of megakaryocyte maturation, acting through the c-Mpl receptor to activate critical intracellular signaling pathways. Experimental data indicates that both agents effectively increase megakaryocyte proliferation, differentiation, and ultimately, platelet production.
A key difference lies in their molecular structure and pharmacokinetics. This compound, as a pegylated, truncated form of TPO, has a longer circulatory half-life. However, its clinical development was halted due to immunogenicity, leading to the production of antibodies that neutralized both the drug and endogenous TPO.
While both molecules show comparable biological activity in promoting the earlier stages of megakaryopoiesis, some evidence suggests that high concentrations of MGDF (the active component of this compound) may inhibit the final stage of proplatelet formation. This highlights a potential nuanced difference in their roles at the terminal stages of thrombopoiesis.
For researchers and drug development professionals, the story of this compound serves as a crucial case study in the development of thrombopoietic agents, emphasizing the importance of immunogenicity assessment. The well-characterized signaling pathways of TPO continue to provide a valuable framework for the discovery and development of novel, non-immunogenic TPO receptor agonists for the treatment of thrombocytopenia.
References
- 1. Effect of PEG-recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) on growth and differentiation of the HEL cell line | Haematologica [haematologica.org]
- 2. Megakaryocyte growth and development factor (MGDF): an Mpl ligand and cytokine that regulates thrombopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro effect of pegylated recombinant human megakaryocyte growth and development factor (PEG rHuMGDF) on megakaryopoiesis in normal subjects and patients with myelodysplasia and acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of megakaryocyte growth and development factor in terminal stages of thrombopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombopoietic effects of pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic hematologic effects of PEG-rHuMGDF-induced megakaryocyte hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Administration of pegylated recombinant human megakaryocyte growth and development factor to humans stimulates the production of functional platelets that show no evidence of in vivo activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. stemcell.com [stemcell.com]
Benchmarking Thrombopoietin Receptor Agonists in Chemotherapy-Induced Thrombocytopenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thrombopoietin (TPO) receptor agonists for the management of chemotherapy-induced thrombocytopenia (CIT), a significant dose-limiting toxicity in cancer treatment. The focus is on the established industry standards, romiplostim and eltrombopag, due to the discontinued development and lack of publicly available clinical data for pegacaristim.
Introduction to this compound and the TPO Receptor Agonist Class
This compound is a monoclonal antibody designed to act as a thrombopoietic agent by promoting the generation of platelets.[1] It functions as a TPO receptor agonist, a class of drugs that mimics the effect of endogenous thrombopoietin to stimulate the proliferation and differentiation of megakaryocytes, the precursors to platelets.[2] Despite reaching Phase 3 clinical trials, the development of this compound has been discontinued, and as such, there is a lack of accessible clinical performance data to benchmark against current standards of care.[3]
In contrast, romiplostim and eltrombopag are approved TPO receptor agonists that have become the industry standard for treating various forms of thrombocytopenia, including CIT. This guide will focus on the performance and experimental protocols of these two agents to provide a benchmark for researchers and drug developers in this therapeutic area.
Mechanism of Action and Signaling Pathways
Romiplostim and eltrombopag exert their effects by binding to and activating the TPO receptor (c-Mpl) on the surface of megakaryocyte precursors.[1][2][4] This activation triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which collectively promote the survival, proliferation, and maturation of megakaryocytes, ultimately leading to an increase in platelet production.[4][5][6]
Below is a diagram illustrating the generalized signaling pathway for TPO receptor agonists.
Performance Data in Chemotherapy-Induced Thrombocytopenia
The following tables summarize the key performance data for romiplostim and eltrombopag from clinical trials in patients with CIT.
Table 1: Romiplostim Performance in CIT
| Metric | Result | Study |
| Platelet Count Correction | 93% of patients treated with romiplostim experienced a correction of their platelet count within 3 weeks, compared to 12.5% in the control group (P < .001).[7] | Phase II Randomized Trial |
| Mean Platelet Count | The mean platelet count at 2 weeks of treatment was 141,000/μL for romiplostim-treated patients, compared to 57,000/μL at 3 weeks for the observation group.[7] | Phase II Randomized Trial |
| Resumption of Chemotherapy | Of the patients who achieved platelet correction with romiplostim, only 6.8% experienced a recurrent reduction or delay of chemotherapy due to isolated CIT.[7] | Phase II Randomized Trial |
Table 2: Eltrombopag Performance in CIT
| Metric | Result | Study |
| Frequency of Grade 3/4 Thrombocytopenia | Lower with eltrombopag in both combination therapy (77% vs. 100% for placebo) and monotherapy (36% vs. 42% for placebo) groups.[8] | Phase II Randomized, Placebo-Controlled Study |
| Time to Recovery from Platelet Nadir | In patients receiving combination chemotherapy, the mean time to recovery from platelet nadir was 8 days with eltrombopag versus 15 days with placebo.[8] | Phase II Randomized, Placebo-Controlled Study |
| Dose Delays/Reductions | Fewer dose delays, reductions, or missed doses due to thrombocytopenia in both the combination therapy (77% vs. 91% for placebo) and monotherapy (62% vs. 83% for placebo) groups.[8] | Phase II Randomized, Placebo-Controlled Study |
Experimental Protocols
The following section outlines the general methodologies employed in clinical trials evaluating TPO receptor agonists for CIT.
Generalized Experimental Workflow for CIT Clinical Trials
Key Methodological Considerations:
-
Patient Population: Typically includes patients with solid tumors who have experienced CIT (platelet counts < 100,000/μL) that has led to a delay or dose reduction in their chemotherapy regimen.[7][9]
-
Study Design: Often randomized, controlled trials, with a placebo or observation arm to provide a comparative baseline.[7][8]
-
Treatment Regimen:
-
Primary Endpoints: Commonly include the proportion of patients achieving a predefined platelet count correction within a specified timeframe (e.g., 3 weeks).[7]
-
Secondary Endpoints: May include the ability to resume and maintain chemotherapy without dose reductions or delays due to thrombocytopenia, the incidence of bleeding events, and safety assessments.[7]
Conclusion
While this compound's development has been discontinued, the established TPO receptor agonists, romiplostim and eltrombopag, serve as crucial benchmarks for the treatment of chemotherapy-induced thrombocytopenia. Clinical data demonstrates their efficacy in increasing platelet counts, enabling patients to continue their chemotherapy regimens with fewer interruptions. The signaling pathways and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug developers working to advance therapies in this critical area of oncology supportive care. Future research and development in this field will be measured against the performance and safety profiles of these industry-standard agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Romiplostim Treatment of Chemotherapy-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eltrombopag for thrombocytopenia in patients with advanced solid tumors receiving gemcitabine-based chemotherapy: a randomized, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Validating the Purity and Potency of Pegacaristim Lots
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity and potency of Pegacaristim lots. It includes a comparative analysis with alternative thrombopoietin (TPO) receptor agonists, detailed experimental methodologies, and visual representations of key biological and analytical pathways.
This compound is a monoclonal antibody designed to function as a thrombopoietin (TPO) receptor agonist, promoting the generation of platelets.[1] Its primary mechanism of action is through the activation of the TPO receptor (also known as MPL), which stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[2][3] This guide outlines the critical quality attributes of this compound and provides the methodologies to ensure lot-to-lot consistency and biological activity.
Comparative Analysis of TPO Receptor Agonists
This compound belongs to a class of drugs that stimulate platelet production by activating the TPO receptor. Alternatives include peptibodies like romiplostim and small molecules like eltrombopag.[2][4][5] While all aim to increase platelet counts, their molecular structures, binding sites on the TPO receptor, and relative potencies can differ.
| Feature | This compound (Monoclonal Antibody) | Romiplostim (Peptibody) | Eltrombopag (Small Molecule) |
| Drug Class | Recombinant Monoclonal Antibody | Fc-peptide fusion protein (Peptibody) | Non-peptide small molecule |
| Mechanism | Binds to and activates the TPO receptor. | Binds to the extracellular domain of the TPO receptor, mimicking TPO.[5] | Binds to the transmembrane domain of the TPO receptor, activating it through a different mechanism.[5] |
| Reported Potency | Data not publicly available. | Considered highly potent; maximal doses in healthy volunteers produced peak platelet counts 8–10 times higher than those of eltrombopag.[6][7] | Effective oral agent; lower maximal platelet response compared to romiplostim in some studies.[6] |
| Administration | Typically subcutaneous or intravenous injection. | Subcutaneous injection.[7] | Oral administration.[8] |
Purity and Potency Validation Data
Ensuring the quality of biologics like this compound involves rigorous testing of each manufactured lot. The following tables summarize typical purity and potency assays and acceptable specifications for a monoclonal antibody product.
Table 1: Purity Analysis Summary
| Analytical Method | Attribute Measured | Typical Specification |
| Size Exclusion HPLC (SE-HPLC) | Aggregates and Fragments | ≥98% Monomer[9] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Variants (e.g., oxidation) | Conforms to reference standard profile |
| Capillary Isoelectric Focusing (cIEF) | Charge Variants (e.g., deamidation) | Main peak within ± 0.2 pI units of reference |
| Host Cell Protein (HCP) ELISA | Process-related Impurities | ≤100 ng/mg |
| Host Cell DNA (qPCR) | Process-related Impurities | ≤10 pg/dose |
Table 2: Potency Analysis Summary
| Analytical Method | Attribute Measured | Typical Specification |
| Cell-Based Proliferation Assay | Biological Activity (EC50) | 80% - 120% of Reference Standard |
| TPO Receptor Binding ELISA | Target Binding (KD) | Conforms to reference standard (e.g., within 2-fold) |
Signaling Pathway
This compound exerts its therapeutic effect by activating the TPO receptor signaling pathway. Upon binding, the receptor homodimerizes, leading to the activation of Janus kinase 2 (JAK2).[1][10] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for various signaling proteins. This initiates multiple downstream cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which collectively drive the proliferation and maturation of megakaryocytes and subsequent platelet production.[1][10][11]
Caption: TPO Receptor Signaling Pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the consistent and accurate validation of this compound lots.
Purity Assessment by Size Exclusion HPLC (SE-HPLC)
This method separates proteins based on their size in solution and is used to quantify the monomeric form of this compound versus aggregates (high molecular weight species) and fragments (low molecular weight species).[9]
Workflow Diagram:
Caption: Workflow for Purity Analysis by SE-HPLC.
Methodology:
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, or equivalent.[9]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.[9]
-
Sample Preparation: Dilute this compound samples to a final concentration of 1.0 mg/mL using the mobile phase.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the purity by expressing the monomer peak area as a percentage of the total peak area.
Potency Assessment by Cell-Based Proliferation Assay
This bioassay measures the biological activity of this compound by quantifying its ability to induce the proliferation of a TPO-dependent cell line. The potency is determined relative to a qualified reference standard.
Workflow Diagram:
Caption: Workflow for Cell-Based Potency Assay.
Methodology:
-
Cell Line: A factor-dependent cell line stably expressing the human TPO receptor, such as 32D-hTPOR clone 63.[12]
-
Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum.
-
Procedure:
-
Culture cells to the mid-log phase, then wash with basal medium to remove residual growth factors.
-
Seed the cells into a 96-well microplate at a density of 10,000 cells/well.
-
Prepare serial dilutions of the this compound test lot and the reference standard in assay medium.
-
Add the diluted samples to the appropriate wells and incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.[12]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Plot the response (luminescence) versus the log of the sample concentration. Use a four-parameter logistic (4-PL) curve fit to determine the EC50 (concentration that gives 50% of the maximal response) for both the test sample and the reference standard. The relative potency is calculated as (EC50 of Reference Standard / EC50 of Test Sample) x 100%.
References
- 1. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iwantmedia.com [iwantmedia.com]
- 4. TPO receptor agonists: What They Are and How to Stay Updated on the Latest Research [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimal use of thrombopoietin receptor agonists in immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter study of romiplostim for chemotherapy-induced thrombocytopenia in solid tumor s and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombopoietin Receptor Agonists (TPO-RAs): Drug Class Considerations for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. doaj.org [doaj.org]
A Comparative Analysis of Pegacaristim and Small-Molecule TPO Receptor Agonists in Thrombopoiesis Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between Pegacaristim, a pegylated recombinant human megakaryocyte growth and development factor, and the class of small-molecule thrombopoietin (TPO) receptor agonists. While both aim to stimulate platelet production by activating the TPO receptor, their molecular nature, clinical development status, and available performance data differ significantly. This document synthesizes experimental data and methodologies to offer an objective comparison for research and development professionals.
Introduction to TPO Receptor Agonists
Thrombopoietin (TPO) is the primary cytokine regulator of megakaryopoiesis and platelet production. It binds to the TPO receptor (also known as c-Mpl), initiating intracellular signaling cascades that lead to the proliferation and differentiation of megakaryocyte precursors and subsequent platelet release.[1] TPO receptor agonists are a class of drugs designed to mimic the action of endogenous TPO, offering therapeutic solutions for various forms of thrombocytopenia.[1]
This comparison focuses on two distinct approaches to TPO receptor activation:
-
This compound (PEG-MGDF): A pegylated form of a truncated recombinant human TPO (megakaryocyte growth and development factor). As a large protein-based therapeutic, it directly mimics the binding of endogenous TPO. It is important to note that the clinical development of this compound and its predecessor, MGDF, was discontinued.[2]
-
Small-Molecule TPO Receptor Agonists: A class of orally bioavailable, non-peptide drugs that activate the TPO receptor. Prominent examples include eltrombopag, avatrombopag, and lusutrombopag.[3] These agents have achieved widespread clinical use and regulatory approval for conditions like immune thrombocytopenia (ITP) and thrombocytopenia associated with chronic liver disease.[1][4]
Mechanism of Action: Distinct Modes of Receptor Activation
While both this compound and small-molecule agonists converge on the activation of the TPO receptor, their interaction with the receptor is fundamentally different.
This compound , as a direct TPO mimetic, is a peptide agent that binds to the same extracellular domain of the TPO receptor as endogenous TPO.[3] This binding induces a conformational change in the receptor, leading to its dimerization and the activation of downstream signaling pathways.
Small-molecule TPO receptor agonists are non-peptide molecules that typically bind to the transmembrane domain of the TPO receptor.[5] This allosteric binding also induces the necessary conformational change for receptor dimerization and signaling activation, without competing with endogenous TPO for the extracellular binding site.[1]
Upon activation by either class of agonist, the TPO receptor initiates several key intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways.[1] These pathways collectively promote the survival, proliferation, and differentiation of megakaryocytes, ultimately increasing platelet production.[1]
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. dig.pharmacy.uic.edu [dig.pharmacy.uic.edu]
- 4. Safety analysis of romiplostim, eltrombopag, and avatrombopag post-market approval: a pharmacovigilance study based on the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
